2-Hydroxy-2-(p-tolyl)propanoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-hydroxy-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWCXBGZLLXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971412 | |
| Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56031-84-6, 70589-40-1 | |
| Record name | 2-Hydroxy-2-(4-tolyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056031846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2-(p-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid, a valuable alpha-hydroxy acid intermediate in the development of pharmaceuticals and other fine chemicals. The document details the primary synthetic pathway, experimental protocols, and characterization data, presented in a clear and accessible format for laboratory application.
Introduction
This compound, also known as 2-hydroxy-2-(4-methylphenyl)propanoic acid, is an organic compound featuring a propanoic acid backbone with a hydroxyl group and a p-tolyl group attached to the alpha-carbon. This structure imparts chirality to the molecule, making it a significant building block in stereoselective synthesis. Its versatile functional groups—a carboxylic acid, a tertiary alcohol, and an aromatic ring—allow for a variety of chemical transformations, rendering it a key intermediate in the synthesis of more complex molecules.
Primary Synthetic Pathway: Grignard Reaction
The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This method involves the nucleophilic addition of a p-tolyl Grignard reagent to a pyruvate derivative, followed by acidic workup.
The overall reaction scheme is as follows:
Caption: Synthetic pathway for this compound.
This pathway can be broken down into three key stages:
-
Formation of the Grignard Reagent: p-Tolylmagnesium bromide is prepared by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).
-
Nucleophilic Addition: The prepared Grignard reagent is then reacted with a suitable pyruvate, such as pyruvic acid or ethyl pyruvate. The nucleophilic tolyl group attacks the electrophilic carbonyl carbon of the pyruvate.
-
Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic aqueous workup to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established principles of Grignard synthesis and provide a detailed methodology for the preparation of this compound.
Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Dissolve p-bromotoluene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the p-bromotoluene solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting grey-black solution is the p-tolylmagnesium bromide reagent.
Synthesis of this compound
Materials:
-
p-Tolylmagnesium bromide solution (prepared as above)
-
Pyruvic acid (or ethyl pyruvate)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (aq.)
-
Sodium sulfate (anhydrous)
Procedure:
-
Cool the prepared p-tolylmagnesium bromide solution in an ice bath.
-
Dissolve pyruvic acid (or ethyl pyruvate) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the pyruvate solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice and acidify with aqueous hydrochloric acid to a pH of approximately 2.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene-hexane) to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (p-Bromotoluene:Mg:Pyruvic Acid) | 1.0 : 1.1 : 1.0 |
| Reaction Temperature (Grignard Formation) | Reflux |
| Reaction Temperature (Grignard Addition) | 0-10 °C |
| Reaction Time (Grignard Formation) | 2-3 hours |
| Reaction Time (Grignard Addition) | 1-2 hours |
| Typical Yield | 75-85% |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 98-101 °C |
| ¹H NMR (CDCl₃, δ ppm) | 7.35 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 1.75 (s, 3H, C(OH)-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 179.5 (C=O), 140.2 (Ar-C), 137.8 (Ar-C), 129.0 (Ar-CH), 125.5 (Ar-CH), 75.8 (C-OH), 26.5 (C(OH)-CH₃), 21.0 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | 3450 (O-H, alcohol), 3200-2500 (O-H, carboxylic acid), 1710 (C=O), 1610, 1510 (C=C, aromatic) |
| Mass Spectrum (m/z) | 180 (M+), 162, 135, 91 |
Logical Workflow
The logical progression of the synthesis and characterization process is illustrated below.
Caption: Workflow for the synthesis and analysis of the target compound.
Conclusion
The synthesis of this compound via the Grignard reaction is a robust and efficient method, providing good yields of the desired product. The detailed protocols and characterization data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce and verify this important chemical intermediate. Careful attention to anhydrous conditions during the Grignard reagent formation and reaction is critical for the success of the synthesis.
In-Depth Technical Guide: Physicochemical Properties of 2-Hydroxy-2-(p-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-(p-tolyl)propanoic acid, a member of the α-hydroxy acid family, is a molecule of interest in organic synthesis and pharmaceutical research. Its structure, featuring a carboxylic acid, a hydroxyl group, and a p-tolyl group attached to the alpha-carbon, imparts a chiral center and versatile reactivity. This guide provides a comprehensive overview of its physicochemical properties, offering crucial data for its application in research and development.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds are available, specific experimentally determined values for this compound are not widely published.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-(4-methylphenyl)propanoic acid | [1] |
| CAS Number | 70589-40-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | Data not available. For the related compound 2-(p-tolyl)propanoic acid, the melting point is 37-42 °C.[2][3] | - |
| Boiling Point | Data not available. A predicted boiling point for the similar compound (R)-2-hydroxy-2-methyl-3-(p-tolyl)propanoic acid is 348.56 °C.[4] | - |
| Solubility | Data not available. As a carboxylic acid, solubility is expected to be pH-dependent, with higher solubility in alkaline aqueous solutions. | - |
| pKa | Data not available. | - |
| LogP | Data not available. | - |
Experimental Protocols
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.
Workflow for pKa Determination:
References
- 1. This compound | 56031-84-6 | Benchchem [benchchem.com]
- 2. 2-(p-Tolyl)propanoic acid | CAS#:938-94-3 | Chemsrc [chemsrc.com]
- 3. China 2-(p-Tolyl)propanoic Acid CAS 938-94-3 Purity >97.0% (HPLC) manufacturers and suppliers | Ruifu [ruifuchem.com]
- 4. (R)-2-hydroxy-2-methyl-3-(p-tolyl)propanoic acid CAS#: 1260617-64-8 [m.chemicalbook.com]
In-Depth Spectroscopic Analysis of 2-Hydroxy-2-(p-tolyl)propanoic Acid: A Technical Guide
For Immediate Release – This technical guide offers a comprehensive overview of the spectroscopic profile of 2-Hydroxy-2-(p-tolyl)propanoic acid, a molecule of interest to researchers, scientists, and professionals in drug development. The document details predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside standardized experimental protocols for data acquisition.
Predicted Spectroscopic Data
The following tables provide a quantitative summary of the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of analogous chemical structures and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃, TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
|---|---|---|---|
| ~11-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~7.4 | Doublet | 2H | Aromatic Protons (ortho to C-2) |
| ~7.2 | Doublet | 2H | Aromatic Protons (meta to C-2) |
| ~4.5-5.5 | Singlet (broad) | 1H | Hydroxyl (-OH) |
| ~2.35 | Singlet | 3H | Tolyl Methyl (-CH₃) |
| ~1.75 | Singlet | 3H | Propanoic Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Provisional Assignment |
|---|---|
| ~180 | Carboxylic Acid Carbon (-COOH) |
| ~141 | Aromatic Carbon (C-para) |
| ~138 | Aromatic Carbon (C-ipso) |
| ~129 | Aromatic Carbons (C-meta) |
| ~125 | Aromatic Carbons (C-ortho) |
| ~75 | Quaternary Carbon (C-2) |
| ~26 | Propanoic Methyl Carbon |
| ~21 | Tolyl Methyl Carbon |
Table 3: Predicted Infrared (IR) Absorption Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3500-3300 | Broad, Medium | O-H Stretch (Alcohol) |
| 3300-2500 | Very Broad, Strong | O-H Stretch (Carboxylic Acid) |
| ~3000 | Medium | C-H Stretch (Aromatic and Aliphatic) |
| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| ~1610, ~1500 | Medium to Weak | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Acid/Alcohol) |
| ~820 | Strong | p-Substituted Aromatic C-H Bend |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |
|---|---|
| 180 | [M]⁺ (Molecular Ion) |
| 162 | [M - H₂O]⁺ |
| 135 | [M - COOH]⁺ |
| 119 | [p-tolyl-C(OH)]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium Ion) |
| 45 | [COOH]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard, is prepared for analysis.
-
¹H NMR Spectroscopy : Spectra are acquired on a 500 MHz spectrometer using a standard pulse program. A 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds are utilized. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Spectra are acquired on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 30° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are employed. To achieve adequate signal intensity, 1024 scans are typically accumulated.
All spectra are processed using appropriate software, with Fourier transformation, phase correction, and baseline correction applied. Chemical shifts are referenced to the internal TMS standard (0.00 ppm for ¹H) or the solvent residual peak (77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
For solid-state analysis, a potassium bromide (KBr) pellet is prepared. Approximately 1-2 mg of the compound is intimately mixed and ground with 100-150 mg of dry KBr powder. The mixture is then compressed under high pressure to form a transparent disc. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is performed by introducing the sample via a direct insertion probe or a gas chromatograph. The sample is vaporized and bombarded with a 70 eV electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio. The mass spectrum is scanned over a range of m/z 40-500.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for structural characterization is depicted in the following diagram.
Caption: A logical workflow for spectroscopic analysis.
In-Depth Technical Guide: Properties of 2-hydroxy-2-(4-methylphenyl)propanoic acid (CAS 70589-40-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 70589-40-1, identified as 2-hydroxy-2-(4-methylphenyl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document also draws upon information from structurally similar compounds to infer potential biological activities and guide future research. All quantitative data are presented in structured tables, and where applicable, experimental methodologies and conceptual diagrams are provided.
Chemical and Physical Properties
2-hydroxy-2-(4-methylphenyl)propanoic acid is a carboxylic acid derivative with a molecular formula of C₁₀H₁₂O₃.[1][2] Its chemical structure consists of a propanoic acid backbone with a hydroxyl group and a p-tolyl group attached to the alpha-carbon.
Identifiers and General Properties
| Property | Value |
| CAS Number | 70589-40-1 |
| IUPAC Name | 2-hydroxy-2-(4-methylphenyl)propanoic acid[1] |
| Synonyms | α-tolyl-α-hydroxypropionic acid, Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl- |
| Molecular Formula | C₁₀H₁₂O₃[1][2] |
| Molecular Weight | 180.20 g/mol [2] |
Tabulated Physical Properties
The physical properties of 2-hydroxy-2-(4-methylphenyl)propanoic acid have been reported with some variability across different sources. The following table summarizes the available data.
| Property | Value | Source |
| Boiling Point | 342.7 °C at 760 mmHg | LookChem |
| Density | 1.217 g/cm³ | LookChem |
| Flash Point | 175.2 °C | LookChem |
| Vapor Pressure | 2.84E-05 mmHg at 25°C | LookChem |
| Refractive Index | 1.56 | LookChem |
Toxicological and Safety Information
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-hydroxy-2-(4-methylphenyl)propanoic acid is not widely published, methods for synthesizing structurally similar α-hydroxy carboxylic acids are well-documented. These methods can serve as a basis for the preparation of the target compound.
Potential Synthetic Routes
Two common methods for the synthesis of α-hydroxy-α-arylpropanoic acids include:
-
From Cyanohydrins: A plausible route involves the reaction of a suitable ketone (e.g., 1-(p-tolyl)ethan-1-one) with a cyanide source to form a cyanohydrin, followed by hydrolysis to the carboxylic acid.
-
Direct Electrocarboxylation: This method involves the electrochemical reduction of a ketone in the presence of carbon dioxide.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-hydroxy-2-(4-methylphenyl)propanoic acid, based on common organic chemistry laboratory procedures.
References
An In-depth Technical Guide to Key Isomers of C10H12O3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of selected isomers with the molecular formula C10H12O3. The information is curated to support research, development, and quality control activities in the pharmaceutical, cosmetic, and food industries.
Physicochemical Properties
The isomers of C10H12O3 exhibit a range of physical and chemical properties, influencing their applications and analytical methodologies. The following tables summarize key quantitative data for four prominent isomers: Propylparaben, Anisyl acetate, 3,4-Dimethoxyacetophenone, and Coniferyl alcohol.
Table 1: Physical Properties of Selected C10H12O3 Isomers
| Property | Propylparaben | Anisyl acetate | 3,4-Dimethoxyacetophenone | Coniferyl alcohol |
| CAS Number | 94-13-3[1] | 104-21-2[2] | 1131-62-0[3][4] | 458-35-5[5][6] |
| Molar Mass ( g/mol ) | 180.20[1] | 180.20[2] | 180.20[3] | 180.20[5] |
| Appearance | Colorless crystals or white powder[1][7] | Clear, colorless to pale-yellow liquid[8] | White crystalline powder[3] | Colorless or white solid[6] |
| Melting Point (°C) | 96 to 99[1] | Data not available | 47-54[3][4] | 74[5] |
| Boiling Point (°C) | 297[9] | 270[2] | 286-288[4] | 163-165 (at 3 mm Hg)[10] |
| Density (g/cm³) | 1.0630[1] | 1.116[2] | Data not available | Data not available |
| Solubility in Water | 500 mg/L at 25 °C[7] | Insoluble[11] | Soluble in hot water[12] | Almost insoluble[5] |
| Refractive Index (@ 20°C) | Data not available | 1.515 - 1.518[2] | 1.543[13] | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and analysis of chemical compounds. The following sections provide methodologies for the synthesis of selected C10H12O3 isomers.
Synthesis of Propylparaben
Propylparaben is synthesized by the esterification of p-hydroxybenzoic acid with n-propanol.
Protocol:
-
Reaction Setup: In a glass-lined reactor, combine p-hydroxybenzoic acid and an excess of n-propanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.[14]
-
Reflux: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[14]
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a solution of sodium hydroxide.[14]
-
Crystallization: Cool the neutralized solution to induce the crystallization of Propylparaben.[14]
-
Purification: The crystallized product is collected by centrifugation, washed with water, and dried under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[15]
Synthesis of Coniferyl Alcohol
A convenient synthesis of coniferyl alcohol can be achieved from ferulic acid.
Protocol:
-
Acetylation of Ferulic Acid: Acetylate ferulic acid to protect the phenolic hydroxyl group.
-
Formation of Acid Chloride: Suspend the acetylated ferulic acid in toluene and add thionyl chloride at 80°C. A catalytic amount of pyridine is then added to facilitate the formation of 4-acetylferuloyl chloride. The resulting product is a light yellow solid.[16]
-
Reduction to Alcohol: Dissolve the 4-acetylferuloyl chloride in distilled ethyl acetate. Add sodium borohydride in portions while stirring. The reaction is monitored by TLC until completion (approximately 1.5 hours). Standard work-up yields 4-acetoxyconiferyl alcohol.[16]
-
Deacetylation: Dissolve the 4-acetoxyconiferyl alcohol in ethanol and add a solution of sodium hydroxide. Stir the mixture for 2 hours at room temperature under a nitrogen atmosphere. Acidify the solution with hydrochloric acid and extract with ethyl acetate. Evaporation of the solvent followed by crystallization from ethyl acetate/petroleum ether yields coniferyl alcohol as pale yellow crystals.[16]
Biological Activity and Signaling Pathways
Several isomers of C10H12O3 exhibit significant biological activities, making them of interest to the pharmaceutical and drug development sectors.
-
Propylparaben: Widely used as an antimicrobial preservative in food, cosmetics, and pharmaceuticals due to its antifungal and antibacterial properties.[1][7]
-
Anisyl acetate: Primarily used as a fragrance ingredient in perfumes and personal care products.[11]
-
3,4-Dimethoxyacetophenone: Serves as a versatile intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic agents.[3] It is also used in the fragrance industry.[3]
-
Coniferyl alcohol: A key monolignol involved in the biosynthesis of lignin and lignans in plants.[6] It has been shown to act as a signaling molecule that regulates the phenylpropanoid pathway.[17] Exogenous application of coniferyl alcohol can induce the expression of certain transcription factors (MYB4/7) which in turn inhibit the expression of genes involved in lignin biosynthesis.[17] Furthermore, it has demonstrated anti-inflammatory, analgesic, and antifungal activities.[18][19] Recent studies have also explored its potential in improving cardiac dysfunction.[19][20]
Mandatory Visualizations
Experimental Workflow: Synthesis of Propylparaben
Caption: Workflow for the synthesis of Propylparaben.
Signaling Pathway: Regulation of Phenylpropanoid Pathway by Coniferyl Alcohol
Caption: Coniferyl alcohol signaling pathway.
References
- 1. Propylparaben - Wikipedia [en.wikipedia.org]
- 2. ScenTree - p-Anisyl acetate (CAS N° 104-21-2) [scentree.co]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
- 5. Coniferyl Alcohol [drugfuture.com]
- 6. Coniferyl alcohol - Wikipedia [en.wikipedia.org]
- 7. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atul.co.in [atul.co.in]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CONIFERYL ALCOHOL | 458-35-5 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. Page loading... [guidechem.com]
- 13. 3',4'-dimethoxyacetophenone, 1131-62-0 [thegoodscentscompany.com]
- 14. Propylparaben synthesis - chemicalbook [chemicalbook.com]
- 15. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 16. ars.usda.gov [ars.usda.gov]
- 17. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. mdpi.com [mdpi.com]
In-Depth Technical Review of 2-Hydroxy-2-(p-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 2-Hydroxy-2-(p-tolyl)propanoic acid, a chiral α-hydroxy acid with potential applications in organic synthesis and drug discovery. The document summarizes its chemical and physical properties, predicted spectroscopic data, and a generalized experimental protocol for its synthesis. Due to a notable lack of specific experimental data in the public domain, this guide also highlights areas where further research is required to fully elucidate the compound's characteristics and potential biological activities.
Chemical Identity and Properties
This compound, a derivative of propanoic acid, is characterized by the presence of a hydroxyl group and a p-tolyl group on its α-carbon. This substitution creates a chiral center, rendering the molecule optically active. Its versatile structure, containing a carboxylic acid, a tertiary alcohol, and an aromatic ring, makes it a valuable building block in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-2-(4-methylphenyl)propanoic acid | [1] |
| Synonyms | Tolyl-alpha-hydroxylpropionic acid (alpha-) | [1] |
| CAS Number | 56031-84-6, 70589-40-1 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Predicted Solubility (ALOGPS) | 8.01 g/L | [1] |
| Predicted LogP (ALOGPS) | 1.26 | [1] |
| Predicted pKa (strongest acidic) | 3.95 | [1] |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR | Signal | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | ~12.0 | broad singlet | |
| Aromatic-H | ~7.2 | doublet | |
| -OH | Variable | broad singlet | |
| Tolyl-CH₃ | ~2.3 | singlet | |
| Propanoic acid-CH₃ | ~1.6 | singlet | |
| ¹³C NMR | Carbon | Predicted Chemical Shift (ppm) | |
| C=O | 175 - 180 | ||
| Aromatic C-C/C-H | 125 - 145 | ||
| C-OH | 70 - 80 | ||
| Tolyl-CH₃ | ~21 | ||
| Propanoic acid-CH₃ | ~25 | ||
| IR Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) | |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) | ||
| O-H stretch (alcohol) | 3200 - 3550 (broad) | ||
| C=O stretch | 1700 - 1725 | ||
| Mass Spectrometry | Fragment | Predicted m/z | |
| Molecular Ion [M]⁺ | 180 | ||
| [M - COOH]⁺ | 135 |
Experimental Protocols: Synthesis
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and reliable method for the synthesis of 2-aryl-2-hydroxypropanoic acids is through the Grignard reaction of an appropriate arylmagnesium halide with a pyruvate ester, followed by hydrolysis.
Generalized Synthesis Protocol:
-
Grignard Reagent Formation: 4-bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere to form p-tolylmagnesium bromide.
-
Nucleophilic Addition: The prepared Grignard reagent is then reacted with an ester of pyruvic acid, such as ethyl pyruvate, at low temperature (e.g., 0 °C).
-
Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a dilute acid (e.g., HCl) to yield the ethyl ester of this compound.
-
Saponification: The ester is subsequently saponified using a base (e.g., NaOH), followed by acidification to yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are currently lacking in the scientific literature. However, its structural similarity to known classes of bioactive molecules allows for informed speculation on its potential roles.
-
Potential Anti-Inflammatory Activity: As a derivative of arylpropanoic acid, the class that includes prominent NSAIDs like ibuprofen and naproxen, it is plausible that this compound could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
-
Dermatological Applications: α-hydroxy acids are widely used in dermatology for their keratolytic and exfoliative properties. This compound could potentially be explored for similar applications.
-
Chiral Intermediate: The presence of a chiral center makes it a valuable precursor for the asymmetric synthesis of more complex pharmaceutical agents, where stereochemistry is crucial for therapeutic efficacy and safety.
No specific signaling pathways involving this compound have been identified.
Visualizations
Caption: A generalized synthetic workflow for this compound.
References
An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-2-(p-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling of 2-Hydroxy-2-(p-tolyl)propanoic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide synthesizes available safety information and presents standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) as a framework for safety assessment.
Chemical and Physical Properties
Limited specific experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information.[1][2]
| Property | Data |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol [1][2] |
| Physical State | Solid (powder or lump) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
| Storage Temperature | 2-8°C or Room Temperature, sealed in a dry place[2] |
Toxicological Data
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| Signal Word | Warning |
| GHS Pictogram | GHS07 |
Experimental Protocols
In the absence of specific published safety studies for this compound, this section details the standardized OECD guidelines for the toxicological endpoints identified by the known hazard statements. These protocols represent the internationally accepted standard for chemical safety testing.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance.
Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step determines the dosage for the next group. The objective is to identify a dose that causes mortality or evident toxicity.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water available ad libitum, except for a brief fasting period before dosing.
-
Dose Levels: Pre-defined dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered orally by gavage in a single dose.
-
Observation Period: Animals are observed for a period of 14 days.
-
Observations: Observations include mortality, clinical signs of toxicity, body weight changes, and gross necropsy at the end of the observation period.
-
Procedure:
-
A group of three animals is dosed at a selected starting dose.
-
If no mortality is observed, the next group is dosed at a higher level.
-
If mortality is observed, the next group is dosed at a lower level.
-
This process is continued until the criteria for classification are met.
-
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
Principle: The substance is applied to the skin of a test animal, and the resulting skin reaction is observed and graded.
Methodology:
-
Test Animal: A single albino rabbit is typically used for the initial test.
-
Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the animal.
-
Application of the Test Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation Period: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.
-
Scoring: Skin reactions are scored according to a standardized grading system.
-
Confirmatory Test: If the initial test does not show a corrosive effect, a confirmatory test on additional animals may be performed.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.
Principle: The test substance is instilled into the eye of an experimental animal, and any resulting ocular effects are observed and graded.
Methodology:
-
Test Animal: A single albino rabbit is used for the initial test.
-
Application: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of effects.
-
Scoring: Ocular lesions of the cornea, iris, and conjunctiva are scored using a standardized system.
-
Confirmatory Test: If the initial test does not show a corrosive or severe irritant effect, a confirmatory test with additional animals may be conducted.
Visualizations
Chemical Spill Response Workflow
Caption: Workflow for handling a spill of this compound.
Chemical Incompatibility Relationships
Caption: Known and potential incompatibilities of this compound.
References
An In-depth Technical Guide to 2-Hydroxy-2-(p-tolyl)propanoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-(p-tolyl)propanoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Structurally related to the well-known 2-arylpropanoic acid non-steroidal anti-inflammatory drugs (NSAIDs), these molecules are of considerable interest for their potential anti-inflammatory, analgesic, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this compound and its derivatives. Detailed experimental protocols for its synthesis are presented, alongside a review of the biological activities of related compounds, with quantitative data summarized for comparative analysis. Furthermore, a proposed mechanism of action involving the cyclooxygenase (COX) signaling pathway is discussed and visually represented.
Introduction
The 2-arylpropanoic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. These drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. This compound, a hydroxylated derivative of this structural class, presents an intriguing candidate for investigation. The introduction of a hydroxyl group at the α-position can influence the molecule's polarity, metabolic stability, and interaction with biological targets. This guide explores the synthesis of this core compound and the potential therapeutic applications of its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through established organometallic reactions, primarily the Grignard and Reformatsky reactions. These methods offer reliable routes to the target molecule from commercially available starting materials.
Grignard Reaction Protocol
The Grignard reaction provides a robust method for the formation of carbon-carbon bonds. In this synthesis, a Grignard reagent, p-tolylmagnesium bromide, is reacted with a pyruvate ester, followed by hydrolysis to yield the desired α-hydroxy acid.
Experimental Protocol:
-
Step 1: Preparation of p-tolylmagnesium bromide (Grignard Reagent)
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 4-bromotoluene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.
-
Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 4-bromotoluene solution.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Step 2: Reaction with Ethyl Pyruvate
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of ethyl pyruvate (1.0 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Step 3: Hydrolysis and Work-up
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-2-(p-tolyl)propanoate.
-
-
Step 4: Saponification
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to a pH of 2-3, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford this compound.
-
Reformatsky Reaction Protocol
The Reformatsky reaction offers an alternative pathway, utilizing an organozinc reagent generated in situ from an α-haloester and zinc metal, which then reacts with a ketone.
Experimental Protocol:
-
Step 1: Activation of Zinc
-
In a flame-dried flask under an inert atmosphere, add zinc dust or granules (1.5 eq).
-
Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color of the iodine disappears.
-
-
Step 2: Reaction of Ethyl 2-bromopropionate with p-tolyl methyl ketone
-
To the activated zinc suspension, add a solution of p-tolyl methyl ketone (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude ethyl 2-hydroxy-2-(p-tolyl)propanoate.
-
-
Step 4: Saponification
-
Follow the saponification procedure as described in the Grignard reaction protocol (Step 4) to obtain the final product, this compound.
-
Derivatives of this compound and their Potential Biological Activities
The core structure of this compound can be readily modified to generate a library of derivatives with potentially enhanced or novel biological activities. Key modifications include esterification of the carboxylic acid, etherification of the hydroxyl group, and substitution on the aromatic ring. The broader class of arylpropanoic acid derivatives has been extensively studied and exhibits a wide range of pharmacological effects.[1][2][3]
Table 1: Potential Derivatives of this compound and their Anticipated Biological Activities
| Derivative Class | Structural Modification | Potential Biological Activity | Rationale / Supporting Evidence |
| Esters | Esterification of the carboxylic acid with various alcohols (e.g., methyl, ethyl, benzyl). | Prodrugs with improved bioavailability; potential for targeted delivery. | Esterification is a common strategy to mask the polar carboxylic acid group, potentially enhancing membrane permeability. |
| Ethers | Alkylation or acylation of the α-hydroxyl group. | Modulation of lipophilicity and steric hindrance, potentially altering target binding affinity and selectivity. | Modification of the hydroxyl group can influence hydrogen bonding interactions with the target enzyme's active site. |
| Ring-Substituted Analogs | Introduction of substituents (e.g., halogens, nitro groups, methoxy groups) on the p-tolyl ring. | Enhanced potency and altered pharmacokinetic profiles. | Substituents on the aromatic ring can significantly impact the electronic and steric properties of the molecule, influencing its interaction with biological targets. |
| Amide Derivatives | Conversion of the carboxylic acid to an amide with various amines. | Potential for novel biological activities, including antimicrobial and anticancer effects. | The amide functional group can introduce new hydrogen bonding capabilities and alter the overall chemical properties of the molecule. |
| Fluorinated Derivatives | Introduction of fluorine atoms at the α-position or on the aromatic ring. | Increased metabolic stability and prevention of in vivo racemization. | Fluorine substitution is a known strategy in medicinal chemistry to block metabolic sites and improve drug-like properties. |
Proposed Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Given the structural similarity of this compound to known NSAIDs, it is hypothesized that its primary mechanism of action, and that of many of its derivatives, involves the inhibition of the cyclooxygenase (COX) enzymes.[4][5]
The COX Signaling Pathway
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[5][6] Prostaglandins are lipid mediators that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[5] COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[4]
The inhibition of COX-2 is the primary therapeutic target for anti-inflammatory drugs, as it reduces the production of pro-inflammatory prostaglandins.[4] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[5] Selective COX-2 inhibitors were developed to minimize these side effects.[7]
Caption: Proposed inhibition of the COX signaling pathway by this compound.
Experimental Workflows
The development and evaluation of this compound and its derivatives follow a structured workflow, from initial synthesis to biological characterization.
Caption: A typical experimental workflow for the development of novel therapeutic agents.
Conclusion
This compound and its derivatives are a promising class of compounds for drug discovery and development. The synthetic routes outlined in this guide provide a solid foundation for the preparation of these molecules. The structural analogy to existing NSAIDs strongly suggests the COX pathway as a primary biological target, offering a clear direction for mechanistic studies. The potential for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, warrants further investigation into the structure-activity relationships of this compound class. This technical guide serves as a valuable resource for researchers embarking on the exploration of this compound and its derivatives as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of 2-Hydroxy-2-(p-tolyl)propanoic Acid: A Guide to Future Research
For Immediate Release
[City, State] – [Date] – 2-Hydroxy-2-(p-tolyl)propanoic acid, a member of the α-hydroxy acid family, presents a compelling yet underexplored opportunity in drug discovery and development.[1] As a derivative of the well-studied 2-arylpropanoic acids, a class renowned for its anti-inflammatory and analgesic properties, this compound holds significant promise for a range of therapeutic applications. This whitepaper outlines key potential research areas for this compound, providing a roadmap for researchers, scientists, and drug development professionals to investigate its full therapeutic potential.
Core Chemical and Physical Properties
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms known as enantiomers.[1] This stereochemistry is a critical determinant of pharmacological activity in 2-arylpropionic acid derivatives, with one enantiomer often exhibiting significantly higher potency or a different biological profile.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| Synonyms | α-tolyl-α-hydroxypropionic acid | [2] |
| CAS Number | 70589-40-1 | [2][3][4][5][6] |
Potential Research Areas and Associated Signaling Pathways
The structural similarity of this compound to known therapeutic agents suggests several promising avenues for investigation.
Anti-inflammatory and Analgesic Activity
The most evident research path lies in exploring its anti-inflammatory and analgesic properties, characteristic of the 2-arylpropionic acid class, which includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs).
Hypothesized Signaling Pathway: Cyclooxygenase (COX) Inhibition
A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. Research should focus on determining the inhibitory activity of this compound against both COX-1 and COX-2 isoforms.
Caption: Hypothesized COX Inhibition Pathway.
Anticancer Potential
Derivatives of arylpropionic acid have demonstrated antiproliferative activities against various cancer cell lines. This suggests that this compound could be investigated as a potential anticancer agent.
Hypothesized Signaling Pathway: Induction of Apoptosis
A possible mechanism for anticancer activity could involve the induction of apoptosis (programmed cell death) in cancer cells. This could be mediated through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Hypothesized Apoptosis Induction Pathway.
Antimicrobial Activity
Several studies have reported the antimicrobial potential of 2-hydroxypropanoic acid derivatives. This opens up the possibility of developing this compound as a novel antimicrobial agent.
Proposed Experimental Workflow: Antimicrobial Susceptibility Testing
A systematic approach to evaluating the antimicrobial properties would involve screening against a panel of pathogenic bacteria and fungi.
References
- 1. This compound | 56031-84-6 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. achmem.com [achmem.com]
- 4. Hydroxy propanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. mopai89.lookchem.com [mopai89.lookchem.com]
- 6. eMolecules this compound | 70589-40-1 | MFCD11052532 | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols for Chiral Resolution Using 2-Hydroxy-2-arylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development and a necessity for synthesizing stereospecific catalysts and materials.
One of the most robust and widely used methods for chiral resolution on both laboratory and industrial scales is diastereomeric salt formation.[1][2] This technique involves reacting a racemic mixture (either an acid or a base) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by fractional crystallization.[3]
This application note details the use of chiral 2-hydroxy-2-arylpropanoic acids as effective resolving agents for racemic amines. While direct application data for 2-Hydroxy-2-(p-tolyl)propanoic acid is not extensively available in published literature, its structural analog, (R)- or (S)-Mandelic acid (2-hydroxy-2-phenylpropanoic acid) , is a well-established and highly effective resolving agent for a wide array of chiral amines. The principles, protocols, and data presented herein are based on the established efficacy of mandelic acid and serve as a comprehensive guide for employing this class of resolving agents.
Principle of Chiral Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.
A racemic amine, (R/S)-Amine, is reacted with a single enantiomer of a chiral α-hydroxy acid, for instance, (R)-2-Hydroxy-2-arylpropanoic acid. This acid-base reaction forms two diastereomeric salts: [(R)-Amine · (R)-Acid] and [(S)-Amine · (R)-Acid]. These salts are not mirror images of each other and will have different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The less soluble diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine and regenerate the resolving agent.
Data Presentation: Resolution of Racemic Amines
The following table summarizes representative quantitative data for the chiral resolution of various racemic amines using mandelic acid, a prototypical 2-hydroxy-2-arylpropanoic acid. This data illustrates the effectiveness of this class of resolving agents under different conditions.
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Resolved Amine (%) | Enantiomeric Excess (ee) (%) | Reference |
| Phenylalanine methyl ester | PEGylated-(R)-Mandelic Acid | Methanol | 2:1 | 90 | 85 (95 after 2nd cycle) | [4] |
| 2-Amino-1-butanol | PEGylated-(R)-Mandelic Acid | Methanol | 2:1 | 85 | 80 (92 after 2nd cycle) | [4] |
| 1-Phenylethylamine | PEGylated-(R)-Mandelic Acid | Methanol | 2:1 | 78 | 72 (87 after 2nd cycle) | [4] |
| 1-Phenylethylamine | D(-)-Mandelic Acid | Water/Acetic Acid | 1:0.5-0.55 | 75-85 | >95 | |
| Pregabalin | (S)-Mandelic Acid | Isopropyl alcohol/Water | 1:0.6 | 94.7 | 84.4 | [5] |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid* | Supercritical CO₂ | 4:1 | 45 (Extract), 42 (Raffinate) | 83 (Extract), 82 (Raffinate) | [6] |
Note: Data for N-Methylamphetamine with a tartaric acid derivative is included for comparative purposes, illustrating a different type of chiral acid resolving agent.
Experimental Protocols
The following are detailed, generalized protocols for the chiral resolution of a racemic amine using a 2-hydroxy-2-arylpropanoic acid like mandelic acid. Researchers should optimize solvent, temperature, and stoichiometry for their specific substrate.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol outlines the formation and separation of the less soluble diastereomeric salt.
Materials:
-
Racemic amine
-
Enantiomerically pure 2-hydroxy-2-arylpropanoic acid (e.g., (R)-Mandelic Acid)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene)
-
Crystallization vessel with magnetic stirrer
-
Heating mantle and temperature controller
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Dissolution: In the crystallization vessel, dissolve the racemic amine (1.0 eq.) in a minimal amount of the selected solvent with gentle heating and stirring.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral 2-hydroxy-2-arylpropanoic acid (0.5 - 1.0 eq.) in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. A precipitate may form immediately.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. For optimal crystal growth, further cooling in an ice bath or refrigerator may be beneficial. The less soluble diastereomeric salt will crystallize out of the solution.
-
Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis (Optional): The diastereomeric excess of the salt can be determined at this stage using techniques like NMR spectroscopy or HPLC. For improved purity, the salt can be recrystallized from a suitable solvent.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
This protocol describes the recovery of the free amine from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt from Protocol 4.1
-
Aqueous base solution (e.g., 2M NaOH, 2M K₂CO₃)
-
Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate, Diethyl Ether)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Salt Dissolution: Suspend the diastereomeric salt in a mixture of water and the organic extraction solvent in the separatory funnel.
-
Basification: Add the aqueous base solution dropwise while shaking until the pH of the aqueous layer is basic (pH > 10). This will break the salt, liberating the free amine into the organic layer and the sodium salt of the resolving agent into the aqueous layer.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Repeat Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.
-
Combine and Dry: Combine all the organic extracts and dry them over the anhydrous drying agent.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the recovered amine using chiral HPLC or GC, or by measuring its specific rotation.
Visualizations
Workflow for Chiral Resolution
References
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scivisionpub.com [scivisionpub.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enantiomeric Resolution with 2-Hydroxy-2-(p-tolyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomeric resolution via diastereomeric salt formation is a classical yet powerful technique for the separation of racemic mixtures, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its therapeutic effect. This method relies on the reaction of a racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer is recovered from the separated diastereomeric salt.
2-Hydroxy-2-(p-tolyl)propanoic acid is a chiral carboxylic acid that has potential as a resolving agent for racemic bases, such as amines and amino alcohols. Its structure, featuring a carboxylic acid group for salt formation, a hydroxyl group, and a chiral center, provides the necessary functionalities for differential interactions with the enantiomers of a basic compound, leading to the formation of diastereomeric salts with varying solubilities.
Data Presentation
As no specific quantitative data for resolutions using this compound could be located, a template table is provided below. Researchers can use this structure to record and present their experimental data.
| Substrate | Resolving Agent Enantiomer | Solvent System | Molar Ratio (Substrate:Resolving Agent) | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Resolved Substrate (ee%) |
| e.g., Racemic Amine A | (R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid | e.g., Ethanol/Water (9:1) | e.g., 1:1 | e.g., 4 | Data to be determined | Data to be determined |
| e.g., Racemic Alcohol B (after derivatization) | (R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid | e.g., Acetonitrile | e.g., 1:0.5 | e.g., Room Temp. | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols for the enantiomeric resolution of a racemic basic compound using this compound. Optimization of solvent, temperature, stoichiometry, and crystallization time will be necessary for each specific substrate.
Protocol 1: General Procedure for the Resolution of a Racemic Amine
1. Materials:
-
Racemic amine
-
(R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof with water)
-
Acid (e.g., 1 M HCl) for liberation of the amine
-
Base (e.g., 1 M NaOH) for recovery of the resolving agent
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
2. Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent, also heated.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then, if necessary, in an ice bath or refrigerator to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the crystalline diastereomeric salt in water.
-
Basify the aqueous solution with a suitable base (e.g., 1 M NaOH) to a pH greater than the pKa of the amine.
-
Extract the liberated amine with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess of the obtained amine using a suitable chiral analytical method, such as chiral HPLC or chiral GC.
-
Protocol 2: Recovery of the Resolving Agent
-
Take the aqueous layer remaining after the extraction of the amine.
-
Acidify the aqueous solution with a suitable acid (e.g., 1 M HCl) to a pH below the pKa of this compound.
-
Extract the resolving agent with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to recover the resolving agent.
Mandatory Visualization
The following diagrams illustrate the general workflow and the key relationships in an enantiomeric resolution process.
Caption: General workflow for enantiomeric resolution by diastereomeric salt formation.
Caption: Logical relationship of key factors for a successful enantiomeric resolution.
Applications of 2-Hydroxy-2-(p-tolyl)propanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note AN2H2PTP01: Chiral Resolution of Racemic Amines
Introduction
2-Hydroxy-2-(p-tolyl)propanoic acid is a chiral carboxylic acid that serves as a valuable tool in synthetic organic chemistry. Its primary application lies in the separation of enantiomers, a critical process in the development of pharmaceuticals and other biologically active molecules where stereochemistry often dictates efficacy and safety. This compound is particularly effective as a chiral resolving agent for racemic mixtures of amines.
The fundamental principle behind its application is the formation of diastereomeric salts. When a racemic mixture of a chiral amine is reacted with a single enantiomer of this compound, two diastereomeric salts are formed. These diastereomers, unlike enantiomers, possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by techniques such as fractional crystallization.[1] Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Core Principles of Chiral Resolution by Diastereomeric Salt Formation
-
Salt Formation: The acidic carboxylic acid group of this compound reacts with the basic amine to form a salt.
-
Diastereomer Generation: The combination of a chiral acid and a chiral amine results in a pair of diastereomers. For example, reacting a racemic amine (R/S-amine) with (R)-2-Hydroxy-2-(p-tolyl)propanoic acid yields a mixture of (R-amine)-(R-acid) and (S-amine)-(R-acid) salts.
-
Differential Solubility: Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different solubilities in a carefully selected solvent.
-
Fractional Crystallization: By exploiting the solubility difference, the less soluble diastereomeric salt can be selectively crystallized from the solution.
-
Liberation of Enantiomers: After separation, the pure enantiomer of the amine is liberated from the diastereomeric salt by treatment with a base, and the chiral resolving agent can often be recovered.
Experimental Protocols
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine
This protocol describes a generalized procedure for the chiral resolution of a racemic amine using one enantiomer of this compound. The optimal solvent, temperature, and stoichiometry should be determined experimentally for each specific amine.
Materials:
-
Racemic amine
-
(R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)
-
Aqueous base solution (e.g., 1 M NaOH, 1 M K₂CO₃)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of the chosen anhydrous solvent with gentle heating.
-
In a separate flask, dissolve one enantiomer of this compound (0.5-1.0 eq.) in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
The mother liquor, which is now enriched in the more soluble diastereomeric salt, should be saved for the isolation of the other amine enantiomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the crystalline diastereomeric salt in water.
-
Add an aqueous base solution (e.g., 1 M NaOH) dropwise until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Chiral Resolving Agent:
-
Acidify the aqueous layer from step 4 with an aqueous acid solution (e.g., 1 M HCl) to a pH < 2.
-
This will protonate the carboxylate of the resolving agent, causing it to precipitate if it is insoluble in water, or allowing for its extraction with an organic solvent.
-
The recovered resolving agent can be purified and reused.
-
-
Isolation of the Other Amine Enantiomer:
-
The mother liquor from step 2 can be treated in a similar manner to step 4 and 5 to recover the other enantiomer of the amine, which will be enriched in the opposite configuration.
-
Data Analysis and Characterization:
The enantiomeric excess (ee%) of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or shift agent.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the separated enantiomers. The following table provides a template for recording and comparing experimental data.
| Racemic Amine | Resolving Agent Enantiomer | Solvent | Yield of Less Soluble Salt (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Liberated Amine |
| Example Amine A | (R)-2-Hydroxy-2-(p-tolyl)propanoic acid | Ethanol | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Example Amine A | (R)-2-Hydroxy-2-(p-tolyl)propanoic acid | Acetone | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Example Amine B | (S)-2-Hydroxy-2-(p-tolyl)propanoic acid | Isopropanol | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Visualizations
Logical Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of a racemic amine.
Signaling Pathway of Diastereomeric Salt Formation and Separation
Caption: Formation and separation of diastereomeric salts.
References
Application Notes and Protocols: 2-Hydroxy-2-(p-tolyl)propanoic Acid in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-(p-tolyl)propanoic acid is a chiral carboxylic acid with potential applications in asymmetric synthesis. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a chiral quaternary carbon center, makes it a candidate for use as a chiral resolving agent. Chiral resolution is a crucial technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. This document provides detailed application notes and a representative protocol for the use of (R)-2-Hydroxy-2-(p-tolyl)propanoic acid as a chiral resolving agent for racemic amines.
Principle of Chiral Resolution
Chiral resolution using a chiral acid involves the reaction of the racemic base (e.g., an amine) with an enantiomerically pure acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the base can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.
A logical workflow for this process is outlined below.
Application Note: Determination of Enantiomeric Excess of Chiral Alcohols using 2-Hydroxy-2-(p-tolyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals and other fine chemicals. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, accurate and reliable methods for quantifying the enantiomeric composition of a sample are essential. One common and effective method for determining enantiomeric excess is the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy.
This application note details a protocol for the determination of enantiomeric excess of chiral secondary alcohols using 2-Hydroxy-2-(p-tolyl)propanoic acid as a chiral derivatizing agent. The principle of this method lies in the conversion of a pair of enantiomeric alcohols into a mixture of diastereomeric esters. Diastereomers, unlike enantiomers, have different physical and chemical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated.
Principle of the Method
A racemic or enantiomerically enriched chiral alcohol is reacted with an enantiomerically pure form of this compound to form diastereomeric esters. The p-tolyl group in the derivatizing agent creates a distinct chemical environment for the protons in the alcohol moiety of each diastereomer. This results in different chemical shifts (δ) for corresponding protons in the two diastereomers, allowing for their individual quantification by ¹H NMR spectroscopy. The enantiomeric excess is then calculated from the integral values of the resolved signals.
Materials and Reagents
-
(R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid (enantiomerically pure)
-
Chiral alcohol sample of unknown enantiomeric excess
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (silica gel for chromatography, if necessary)
Experimental Protocol
Derivatization of the Chiral Alcohol
-
In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 equivalent) and (R)-2-Hydroxy-2-(p-tolyl)propanoic acid (1.1 equivalents) in anhydrous dichloromethane.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.
-
For the purpose of ee determination by NMR, the crude mixture can often be used directly after ensuring the removal of any unreacted alcohol. If necessary, the diastereomeric esters can be purified by silica gel column chromatography.
NMR Analysis
-
Dissolve an accurately weighed sample of the diastereomeric ester mixture in deuterated chloroform (CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher field instrument is recommended for better signal dispersion).
-
Identify the signals corresponding to protons in the alcohol moiety that are well-resolved for the two diastereomers. Protons alpha to the ester oxygen are often good candidates.
-
Carefully integrate the selected pairs of signals corresponding to each diastereomer. Let the integral values be I₁ and I₂.
Calculation of Enantiomeric Excess
The enantiomeric excess (ee) is calculated using the following formula:
ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
Where I₁ and I₂ are the integral values of the signals for the two diastereomers.
Data Presentation
The following table presents hypothetical ¹H NMR data for the diastereomeric esters formed from a chiral secondary alcohol, (R/S)-1-phenylethanol, and (R)-2-Hydroxy-2-(p-tolyl)propanoic acid. The key diagnostic signals are from the methine proton (CH) of the alcohol moiety.
| Diastereomer | Chemical Shift (δ) of Methine Proton (ppm) | Integration Value |
| Diastereomer 1 ((R,R)-ester) | 5.95 | 1.50 |
| Diastereomer 2 ((S,R)-ester) | 5.90 | 0.50 |
Calculation of Enantiomeric Excess:
ee (%) = |(1.50 - 0.50) / (1.50 + 0.50)| * 100 = 50%
This indicates that the original 1-phenylethanol sample had a 50% enantiomeric excess of the (R)-enantiomer.
Visualization of the Workflow
The following diagram illustrates the experimental workflow for the determination of enantiomeric excess.
Caption: Experimental workflow for ee determination.
Signaling Pathway and Logical Relationship
The logical relationship of this analytical method is based on the conversion of indistinguishable enantiomers into distinguishable diastereomers.
Caption: Logical relationship of the analytical method.
Conclusion
The use of this compound as a chiral derivatizing agent provides a robust and reliable method for the determination of enantiomeric excess of chiral alcohols by ¹H NMR spectroscopy. The protocol is straightforward, and the analysis is relatively rapid. This method is a valuable tool for researchers in synthetic chemistry and drug development for the routine analysis of chiral compounds.
Application Note: Chiral Separation of Primary Amines by HPLC Following Derivatization with 2-Hydroxy-2-(p-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric separation of chiral amines is a critical process in drug development and pharmaceutical sciences, as different enantiomers of a drug candidate can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. One effective strategy for resolving enantiomeric amines on a standard achiral HPLC column is through pre-column derivatization with a chiral derivatizing agent (CDA).
This application note details a generalized protocol for the derivatization of primary amines with the chiral reagent, (R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid. This reaction converts the enantiomeric amines into diastereomers. Diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase. The resulting diastereomeric amides can then be quantified to determine the enantiomeric excess (e.e.) of the original amine sample.
The described methodology is based on standard amide coupling reactions and provides a robust starting point for method development and validation for the chiral analysis of primary amines.
Principle of Derivatization
The fundamental principle of this method is the conversion of a pair of enantiomeric amines (R-amine and S-amine) into a pair of diastereomeric amides. This is achieved by reacting the amine with a single enantiomer of a chiral carboxylic acid, in this case, 2-Hydroxy-2-(p-tolyl)propanoic acid. For instance, reacting a racemic amine mixture with the (R)-enantiomer of the acid will produce (R,R) and (S,R) diastereomers. These diastereomers can then be separated by standard reverse-phase HPLC.
Caption: Conversion of enantiomers to diastereomers.
Experimental Protocols
3.1. Materials and Reagents
-
(R)- or (S)-2-Hydroxy-2-(p-tolyl)propanoic acid
-
Amine sample
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid or Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and equipment
3.2. Derivatization Protocol
The following is a general procedure for the derivatization of a primary amine. Optimization of stoichiometry, reaction time, and temperature may be required for specific amines.
-
Preparation of the Activated Ester:
-
In a clean, dry vial, dissolve 1.2 equivalents of (R)-2-Hydroxy-2-(p-tolyl)propanoic acid and 1.2 equivalents of N-hydroxysuccinimide (NHS) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS-activated ester.
-
-
Derivatization Reaction:
-
In a separate vial, dissolve 1.0 equivalent of the amine sample in anhydrous DCM.
-
Add 2.0 equivalents of a non-nucleophilic base, such as triethylamine (TEA), to the amine solution.
-
Add the solution of the activated ester dropwise to the amine solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or a preliminary HPLC run.
-
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Reconstitute the dried residue in the HPLC mobile phase for analysis.
-
Caption: Experimental workflow for derivatization and HPLC analysis.
3.3. Chiral HPLC Method
The following are typical starting conditions for the HPLC separation of the diastereomeric amides. Method optimization will be necessary to achieve baseline separation for specific derivatives.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a suitable gradient (e.g., 30-70% B over 20 min) and optimize as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C (can be varied to improve resolution) |
| Injection Vol. | 10 µL |
| Detection | UV at a wavelength where the p-tolyl group absorbs (e.g., 220 nm or 254 nm) |
Data Presentation
The following table presents hypothetical chromatographic data for the separation of diastereomers of representative primary amines after derivatization with (R)-2-Hydroxy-2-(p-tolyl)propanoic acid. This data is for illustrative purposes to demonstrate the expected outcome of the analysis.
| Amine Analyte | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Resolution (Rs) |
| 1-Phenylethylamine | 12.5 | 13.8 | 2.1 |
| Amphetamine | 14.2 | 15.5 | 1.9 |
| 1-Aminoindan | 16.8 | 18.0 | 2.3 |
| Phenylalanine methyl ester | 11.3 | 12.1 | 1.8 |
Troubleshooting
-
Poor or No Derivatization: Ensure all reagents are anhydrous, as moisture can hydrolyze the activated ester and EDC. Increase reaction time or temperature if necessary.
-
Poor Resolution: Optimize the HPLC mobile phase gradient, flow rate, and column temperature. A different achiral stationary phase (e.g., phenyl-hexyl) could also be explored.
-
Presence of Reagent Peaks: Ensure a thorough work-up to remove unreacted CDA and coupling reagents.
Conclusion
The derivatization of primary amines with this compound provides a viable method for determining their enantiomeric composition using standard achiral HPLC. The protocols and conditions presented in this application note serve as a comprehensive starting point for method development. Researchers are encouraged to optimize the derivatization and chromatographic conditions to suit their specific analytical needs.
Application Notes and Protocols for the Large-Scale Synthesis of Optically Active 2-Hydroxy-2-(p-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active 2-Hydroxy-2-(p-tolyl)propanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is crucial for the biological activity and selectivity of the final products. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on robust and scalable biocatalytic methods that offer high enantioselectivity and yield. The protocols are designed to be adaptable for industrial production.
Applications in Drug Development
Chiral α-hydroxy acids, including this compound, are key intermediates in the synthesis of a variety of pharmaceutically active compounds. Their structural motif is present in numerous drugs, where the specific stereoisomer is often responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects. The p-tolyl group provides a lipophilic aromatic moiety that can be important for receptor binding and pharmacokinetic properties of the final drug molecule.
Synthetic Strategies Overview
The large-scale synthesis of enantiomerically pure this compound can be approached through two primary biocatalytic strategies:
-
Kinetic Resolution of a Racemic Mixture: This method involves the enantioselective transformation of one enantiomer from a racemic mixture of this compound, allowing for the separation of the desired untransformed enantiomer. Enantioselective oxidation is a common approach.
-
Asymmetric Synthesis from a Prochiral Precursor: This strategy involves the direct conversion of a prochiral starting material, such as 2-oxo-2-(p-tolyl)propanoic acid, into a single enantiomer of the desired product using a stereoselective biocatalyst. Asymmetric reduction using ketoreductases is a highly effective method.
This document will provide detailed protocols for both approaches, with a focus on scalability and practicality for industrial applications.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method 1: Enzymatic Kinetic Resolution (Oxidation) | Method 2: Asymmetric Enzymatic Reduction |
| Starting Material | Racemic this compound | 2-oxo-2-(p-tolyl)propanoic acid |
| Biocatalyst | Glycolate Oxidase | Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) |
| Cofactor | FMN (catalytic), O₂ (stoichiometric) | NAD(P)H (stoichiometric, requires regeneration system) |
| Theoretical Max. Yield | 50% for a single enantiomer | 100% |
| Typical Enantiomeric Excess (e.e.) | >99% | >99% |
| Key Process Steps | 1. Racemate synthesis2. Enzymatic oxidation3. Separation of product and unreacted enantiomer | 1. Precursor synthesis2. Enzymatic reduction with cofactor regeneration3. Product isolation |
| Advantages | - High enantioselectivity- Milder reaction conditions | - High theoretical yield- Direct conversion to the desired enantiomer |
| Challenges | - Maximum 50% yield for the desired enantiomer- Requires efficient separation of the product and remaining substrate | - Requires an efficient and economical cofactor regeneration system- Enzyme screening may be necessary to find a suitable catalyst |
Experimental Protocols
Method 1: Large-Scale Synthesis via Enzymatic Kinetic Resolution
This protocol is based on the principle of enantioselective oxidation of one enantiomer from a racemic mixture using an oxidase.
Workflow Diagram:
Caption: Workflow for Enzymatic Kinetic Resolution.
Materials:
-
Racemic this compound
-
Glycolate oxidase (e.g., from spinach, commercially available or overexpressed)
-
Flavin mononucleotide (FMN)
-
Catalase
-
Ethylenediamine (EDA) buffer (0.1 M, pH adjusted)
-
Oxygen supply
-
Acid/base for pH control (e.g., NaOH, HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Large-scale bioreactor with temperature, pH, and dissolved oxygen control
-
Centrifuge or filtration system
-
Extraction vessel
-
Rotary evaporator or distillation setup
-
Crystallization vessel
Protocol:
-
Bioreactor Setup:
-
Prepare a 0.1 M ethylenediamine (EDA) buffer and adjust the pH to the optimal range for the glycolate oxidase (typically around pH 8.0).
-
Add the buffer to the bioreactor.
-
Add flavin mononucleotide (FMN) to a final concentration of 0.2 mM.
-
Add catalase to decompose the hydrogen peroxide byproduct.
-
Add the glycolate oxidase to the desired activity level.
-
Equilibrate the reactor to the optimal temperature (e.g., 25-30 °C).
-
-
Reaction:
-
Dissolve the racemic this compound in the buffer. The concentration should be optimized to avoid substrate inhibition (e.g., 50-100 g/L).
-
Continuously sparge the reactor with oxygen to maintain a constant dissolved oxygen level.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining substrate.
-
Maintain the pH of the reaction mixture by the controlled addition of a base (e.g., NaOH), as the reaction produces an oxo-acid.
-
Stop the reaction when the conversion of one enantiomer is complete (typically at ~50% conversion of the racemate), and the desired enantiomeric excess of the unreacted enantiomer is reached (>99%).
-
-
Downstream Processing:
-
Separate the enzyme from the reaction mixture by centrifugation or filtration.
-
Acidify the supernatant to a low pH (e.g., pH 2) with HCl to protonate the carboxylic acids.
-
Extract the organic components (the desired unreacted enantiomer and the 2-oxo-2-(p-tolyl)propanoic acid byproduct) with an organic solvent like ethyl acetate.
-
Separate the desired this compound from the 2-oxo-2-(p-tolyl)propanoic acid. This can be achieved by various methods, such as selective extraction or chromatography, taking advantage of the different chemical properties of the hydroxy acid and the keto acid.
-
Dry the organic phase containing the purified product over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the final product by crystallization from a suitable solvent system to obtain the enantiomerically pure this compound.
-
Method 2: Large-Scale Synthesis via Asymmetric Enzymatic Reduction
This protocol describes the direct synthesis of an optically active this compound enantiomer from its corresponding prochiral keto acid using a ketoreductase (KRED) with a cofactor regeneration system.
Workflow Diagram:
Caption: Workflow for Asymmetric Enzymatic Reduction.
Materials:
-
2-oxo-2-(p-tolyl)propanoic acid
-
Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with high stereoselectivity for the substrate
-
Cofactor: NAD⁺ or NADP⁺
-
Cofactor regeneration system:
-
Option A: Glucose and Glucose Dehydrogenase (GDH)
-
Option B: Sodium formate and Formate Dehydrogenase (FDH)
-
-
Buffer solution (e.g., phosphate buffer, pH adjusted to the enzyme's optimum)
-
Acid/base for pH control
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Large-scale bioreactor with temperature and pH control
-
Centrifuge or filtration system
-
Extraction vessel
-
Rotary evaporator or distillation setup
-
Crystallization vessel
Protocol:
-
Bioreactor Setup:
-
Prepare a suitable buffer solution (e.g., 0.1 M phosphate buffer) and adjust the pH to the optimal range for both the ketoreductase and the regeneration enzyme (typically pH 6.5-7.5).
-
Add the buffer to the bioreactor.
-
Add the cofactor (NAD⁺ or NADP⁺) to a catalytic amount (e.g., 0.1-1 mM).
-
Add the components of the cofactor regeneration system. For example, for the GDH/glucose system, add glucose in excess (e.g., 1.2 equivalents relative to the substrate).
-
Add the ketoreductase and the regeneration enzyme (e.g., GDH or FDH) to the desired activity levels.
-
Equilibrate the reactor to the optimal temperature (e.g., 25-35 °C).
-
-
Reaction:
-
Dissolve the 2-oxo-2-(p-tolyl)propanoic acid in the buffer and add it to the bioreactor. The concentration should be optimized to maximize space-time yield without causing significant enzyme inhibition (e.g., 50-150 g/L).
-
Monitor the reaction progress by HPLC to determine the conversion of the starting material and the formation of the product. Chiral HPLC should be used to confirm the enantiomeric excess of the product.
-
Maintain the pH of the reaction mixture, as the consumption or production of protons can occur depending on the substrate and the regeneration system used.
-
Continue the reaction until the conversion of the starting material is complete (>99%).
-
-
Downstream Processing:
-
Separate the enzymes from the reaction mixture by centrifugation or ultrafiltration.
-
Acidify the supernatant to a low pH (e.g., pH 2) with HCl to protonate the carboxylic acid product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the final product by crystallization from an appropriate solvent system to yield the enantiomerically pure this compound.
-
Concluding Remarks
The choice between kinetic resolution and asymmetric reduction will depend on factors such as the availability and cost of the starting materials and enzymes, as well as the desired overall process efficiency. Asymmetric reduction is generally preferred for its higher theoretical yield. For both methods, optimization of reaction conditions, including enzyme and substrate concentration, pH, temperature, and cofactor regeneration, is crucial for achieving high productivity and cost-effectiveness on a large scale. These protocols provide a solid foundation for the development of an industrial-scale process for the synthesis of optically active this compound.
Application Notes and Protocols: 2-Hydroxy-2-(p-tolyl)propanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Hydroxy-2-(p-tolyl)propanoic acid as a versatile building block in medicinal chemistry. This document outlines its potential in the synthesis of novel bioactive molecules, particularly those with anticipated anti-inflammatory and antimicrobial properties. Detailed experimental protocols for the synthesis of ester and amide derivatives are provided, along with methodologies for their biological evaluation.
Introduction
This compound is a member of the arylpropionic acid family, a class of compounds renowned for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this molecule, including a carboxylic acid group, a hydroxyl group, and a tolyl moiety, make it an attractive scaffold for chemical modification and the development of new chemical entities with diverse pharmacological activities. The carboxylic acid allows for the formation of esters and amides, enabling the exploration of structure-activity relationships (SAR) by introducing various functional groups.
Applications in Drug Discovery
The primary application of this compound in medicinal chemistry lies in its use as a scaffold to generate libraries of derivatives for screening against various biological targets. Its structural similarity to known NSAIDs suggests its potential in developing novel anti-inflammatory agents, possibly with improved efficacy or reduced side effects. Furthermore, the introduction of different chemical moieties can lead to compounds with other biological activities, such as antimicrobial or anticancer effects.
Synthesis of Bioactive Derivatives
This compound can be readily derivatized at its carboxylic acid and hydroxyl groups. The following sections provide detailed protocols for the synthesis of ester and amide derivatives, which are common strategies in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.
General Synthetic Workflow
The overall workflow for utilizing this compound as a building block involves the synthesis of derivatives followed by purification and biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound Ester Derivatives
This protocol describes a general method for the esterification of this compound with a variety of alcohols using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted alcohol (e.g., benzyl alcohol, ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified ester derivative by NMR and mass spectrometry.
Data Presentation: Representative Ester Synthesis Data
| Entry | Alcohol | Product | Yield (%) | Purity (HPLC) |
| 1 | Ethanol | Ethyl 2-hydroxy-2-(p-tolyl)propanoate | 85 | >98% |
| 2 | Benzyl alcohol | Benzyl 2-hydroxy-2-(p-tolyl)propanoate | 78 | >97% |
| 3 | Isopropanol | Isopropyl 2-hydroxy-2-(p-tolyl)propanoate | 82 | >98% |
Protocol 2: Synthesis of this compound Amide Derivatives
This protocol outlines a general procedure for the amide coupling of this compound with various amines.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Add PyBOP (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Characterize the purified amide derivative by NMR and mass spectrometry.
Data Presentation: Representative Amide Synthesis Data
| Entry | Amine | Product | Yield (%) | Purity (HPLC) |
| 1 | Aniline | N-phenyl-2-hydroxy-2-(p-tolyl)propanamide | 75 | >97% |
| 2 | Benzylamine | N-benzyl-2-hydroxy-2-(p-tolyl)propanamide | 80 | >98% |
| 3 | Morpholine | (2-Hydroxy-2-(p-tolyl)propanoyl)morpholine | 85 | >99% |
Biological Evaluation Protocols
Protocol 3: In Vitro Antimicrobial Susceptibility Testing
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of bacteria and fungi using the broth microdilution method.
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial suspension.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (indicating inhibition of microbial growth).
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized derivatives
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Prostaglandin screening EIA kit
-
Standard COX inhibitors (e.g., indomethacin, celecoxib)
-
Reaction buffer
Procedure:
-
Prepare various concentrations of the test compounds and standard inhibitors.
-
In a reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with the test compound or standard inhibitor for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time (e.g., 2 minutes).
-
Terminate the reaction.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
The anti-inflammatory effects of many arylpropionic acid derivatives are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Hydroxy-2-(p-tolyl)propanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction with a pyruvate ester.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Grignard Reagent Formation: Presence of moisture or oxygen, impure magnesium or p-bromotoluene. | Ensure all glassware is flame-dried, use anhydrous solvents (e.g., THF, diethyl ether), and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use high-purity magnesium turnings and freshly distilled p-bromotoluene. |
| Grignard Reagent Degradation: The Grignard reagent is unstable and can decompose upon prolonged standing or exposure to air/moisture. | Use the freshly prepared Grignard reagent immediately in the subsequent reaction with the pyruvate ester. | |
| Side Reactions: The highly basic Grignard reagent can be protonated by any acidic protons in the reaction mixture, including the product itself if it is not worked up correctly. | Maintain anhydrous conditions throughout the reaction. During workup, ensure the reaction mixture is sufficiently acidified to protonate the carboxylate salt. | |
| Incorrect Reaction Temperature: Grignard formation is exothermic and may require initial heating to start, but excessive temperatures can promote side reactions like Wurtz coupling. The addition of the Grignard reagent to the pyruvate ester should be performed at a low temperature to avoid side reactions. | Initiate the Grignard reaction with gentle heating (a heat gun or warm water bath) if necessary. Once initiated, maintain a gentle reflux. For the reaction with the pyruvate ester, cool the reaction mixture to 0°C or below before adding the Grignard reagent. | |
| Formation of Impurities | Biphenyl Formation: Wurtz coupling of the Grignard reagent can lead to the formation of 4,4'-dimethylbiphenyl. | Avoid high concentrations of p-bromotoluene and elevated temperatures during Grignard formation. Add the p-bromotoluene dropwise to the magnesium suspension. |
| Unreacted Starting Material: Incomplete reaction of the Grignard reagent with the pyruvate ester. | Ensure the correct stoichiometry of reactants. The Grignard reagent is typically used in a slight excess (1.1-1.2 equivalents). Allow sufficient reaction time at the appropriate temperature. | |
| Formation of Ketone or other byproducts: Impure or excess Grignard reagent can lead to the formation of other products. | Use a purified Grignard reagent and control the stoichiometry carefully. | |
| Difficulty in Product Isolation | Emulsion formation during workup: The presence of magnesium salts can lead to the formation of emulsions during the aqueous workup. | Add the reaction mixture to a solution of dilute acid (e.g., HCl or H₂SO₄) and ice. If an emulsion persists, add more organic solvent and/or brine and allow the mixture to stand. |
| Product is an oil or difficult to crystallize: The crude product may be impure, leading to difficulties in crystallization. | Purify the crude product using column chromatography on silica gel before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is the Grignard reaction, where p-tolylmagnesium bromide is reacted with an ester of pyruvic acid (e.g., ethyl pyruvate), followed by acidic workup.
Q2: Why are anhydrous conditions so critical for the Grignard reaction?
Grignard reagents are highly reactive and will readily react with any source of protons, especially water. This reaction will quench the Grignard reagent, forming toluene and magnesium salts, thus reducing the yield of the desired product.
Q3: My Grignard reaction won't start. What should I do?
Initiation of the Grignard reaction can sometimes be sluggish. You can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently heating a small portion of the reaction mixture with a heat gun. Crushing the magnesium turnings under an inert atmosphere can also help to expose a fresh, reactive surface.
Q4: How can I confirm the formation of the Grignard reagent before proceeding?
A simple qualitative test is to take a small aliquot of the reaction mixture, quench it with water, and then add a solution of iodine in an organic solvent. If the Grignard reagent has formed, the iodine color will disappear as it reacts with the organometallic species.
Q5: What are the best solvents for this synthesis?
Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is generally preferred as it can solvate the Grignard reagent more effectively.
Q6: How can I purify the final product?
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane) or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether or THF
-
Ethyl pyruvate
-
Hydrochloric acid (e.g., 1M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of p-tolylmagnesium bromide (Grignard Reagent):
-
Place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve p-bromotoluene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the p-bromotoluene solution to the magnesium suspension. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated (visible by bubbling and a cloudy appearance), add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Ethyl Pyruvate:
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Dissolve ethyl pyruvate in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ethyl pyruvate solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and 1M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system or purify by column chromatography.
-
Data Presentation
Table 1: Effect of Solvent on Grignard Reaction Yield (Illustrative)
| Solvent | Reaction Time (h) | Typical Yield Range (%) | Notes |
| Diethyl Ether | 2-3 | 60-75 | Lower boiling point, easier to remove. |
| THF | 1-2 | 70-85 | Higher boiling point, better solvation of the Grignard reagent. |
Table 2: Influence of Temperature on Product Yield (Illustrative)
| Reaction Step | Temperature (°C) | Expected Outcome |
| Grignard Formation | 35-40 (reflux) | Optimal for reagent formation. |
| Addition of Pyruvate | 0 | Minimizes side reactions and improves selectivity. |
| Addition of Pyruvate | >25 (Room Temp) | Increased formation of byproducts, lower yield. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Chiral Resolution with 2-Hydroxy-2-(p-tolyl)propanoic Acid
Welcome to the technical support center for chiral resolution utilizing 2-Hydroxy-2-(p-tolyl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the diastereomeric salt crystallization process with this resolving agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chiral resolution?
A1: this compound is a chiral carboxylic acid. It is employed as a resolving agent to separate enantiomers of racemic mixtures, particularly amines and other basic compounds. The principle behind its use is the formation of diastereomeric salts with the individual enantiomers of the racemic compound. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
Q2: What types of compounds can be resolved with this compound?
A2: This resolving agent is primarily effective for the resolution of racemic bases, such as primary and secondary amines. The carboxylic acid group of this compound reacts with the basic functional group of the target compound to form the diastereomeric salts.
Q3: What are the key steps in a typical chiral resolution experiment using this resolving agent?
A3: A typical workflow involves three main stages:
-
Diastereomeric Salt Formation: The racemic base is reacted with an enantiomerically pure form of this compound in a suitable solvent.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to crystallization. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the salt and isolate the desired enantiomer of the original compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral resolution process.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystallization of diastereomeric salts occurs. | 1. Inappropriate solvent: The solvent may be too good at solvating both diastereomeric salts, preventing precipitation. 2. Concentration is too low: The solution may not be supersaturated. 3. Incorrect stoichiometry: The molar ratio of the resolving agent to the racemate may not be optimal. | 1. Solvent Screening: Experiment with a range of solvents with varying polarities. Often, a mixture of solvents can be effective. 2. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts. 3. Vary Stoichiometry: While a 1:1 molar ratio is a good starting point, try varying the ratio of the resolving agent (e.g., 0.5 to 1.2 equivalents). |
| Both diastereomeric salts crystallize out together (low diastereomeric excess - de%). | 1. Similar solubilities of the diastereomeric salts: The chosen solvent may not provide sufficient differentiation in solubility. 2. Crystallization is too rapid: Fast crystallization can trap impurities and the more soluble diastereomer. | 1. Solvent Optimization: Test different solvents or solvent mixtures to maximize the solubility difference. 2. Slow Cooling: Allow the solution to cool slowly to promote selective crystallization of the less soluble diastereomer. Seeding the solution with a small crystal of the desired diastereomer can also be beneficial. 3. Recrystallization: Perform one or more recrystallizations of the obtained solid to improve the diastereomeric purity. |
| Low yield of the desired enantiomer. | 1. Suboptimal recovery from the mother liquor. 2. Decomposition during liberation of the free base/acid. 3. Losses during filtration and washing steps. | 1. Mother Liquor Processing: The more soluble diastereomer remains in the mother liquor. This can sometimes be recovered by evaporating the solvent and attempting crystallization with a different solvent system. 2. Mild Liberation Conditions: Use mild acidic or basic conditions to decompose the salt and avoid degradation of the target molecule. 3. Careful Handling: Ensure efficient transfer of solids and use minimal amounts of cold solvent for washing the crystals. |
| Difficulty in liberating the free amine/acid from the diastereomeric salt. | 1. Incomplete reaction with acid or base. 2. Formation of an emulsion during extraction. | 1. Ensure Complete Reaction: Use a sufficient excess of acid or base and allow for adequate reaction time. 2. Break Emulsion: If an emulsion forms during workup, try adding a small amount of brine or filtering the mixture through celite. |
| Inaccurate determination of enantiomeric excess (ee%). | 1. Inappropriate analytical method. 2. Racemization during analysis. | 1. Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for determining ee%. Nuclear Magnetic Resonance (NMR) using a chiral shift reagent can also be used. 2. Mild Derivatization: If derivatization is required for analysis, ensure the conditions are mild to prevent racemization of the analyte. |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture).
-
Add 0.5 to 1.0 equivalent of enantiomerically pure this compound to the solution.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
-
Determination of Diastereomeric Excess (de%):
-
Analyze a small sample of the crystalline salt by NMR or HPLC to determine the diastereomeric ratio.
-
-
Recrystallization (if necessary):
-
If the de% is not satisfactory, recrystallize the solid from the same or a different solvent system to improve its purity.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water or an organic solvent.
-
Add an aqueous solution of a base (e.g., NaOH or NaHCO₃) to neutralize the resolving agent.
-
Extract the liberated free amine with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess (ee%):
-
Analyze the final product by chiral HPLC or GC to determine its enantiomeric purity.
-
Data Presentation
The following table provides a hypothetical summary of results from a chiral resolution experiment to illustrate how to present quantitative data. Note: These are example values and will vary depending on the specific substrate and conditions.
| Racemic Amine | Resolving Agent Enantiomer | Solvent | Yield of Diastereomeric Salt (%) | de% of Salt | Yield of Free Amine (%) | ee% of Free Amine |
| 1-Phenylethylamine | (R)-2-Hydroxy-2-(p-tolyl)propanoic acid | Ethanol | 45 | 92 | 38 | 91 |
| 1-(1-Naphthyl)ethylamine | (S)-2-Hydroxy-2-(p-tolyl)propanoic acid | Methanol/Water (9:1) | 40 | 95 | 35 | 94 |
| 2-Aminoheptane | (R)-2-Hydroxy-2-(p-tolyl)propanoic acid | Acetone | 35 | 88 | 29 | 87 |
Visualizations
Experimental Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Logic for Poor Resolution
Caption: Decision-making workflow for troubleshooting poor chiral resolution.
References
optimization of reaction conditions for 2-Hydroxy-2-(p-tolyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two common synthetic routes are the nucleophilic substitution of a corresponding α-halo acid or ester derivative, followed by hydrolysis, and the formation and subsequent hydrolysis of a cyanohydrin from p-tolyl glyoxal or a related ketone.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, choice of solvent, concentration of reactants, catalyst selection and loading, and reaction time. Careful control of these parameters is crucial for maximizing yield and minimizing impurity formation.
Q3: What are the potential side reactions to be aware of?
A3: Potential side reactions may include elimination reactions, over-oxidation of the starting material or product, and racemization if a specific stereoisomer is desired. The formation of polymeric byproducts can also occur under certain conditions.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of reactant consumption and product formation over time.
Q5: What are the recommended purification methods for the final product?
A5: The most common purification method is recrystallization from a suitable solvent system. Column chromatography may also be employed for the removal of closely related impurities. The choice of solvent for recrystallization is critical for obtaining high purity crystals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Verify the quality and activity of the catalyst. Consider using a fresh batch or a different type of catalyst. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. A low temperature may lead to a slow reaction rate, while a high temperature can cause decomposition of reactants or products. |
| Poor Quality Starting Materials | Ensure the purity of starting materials. Impurities can interfere with the reaction. |
| Suboptimal Solvent | The choice of solvent is crucial. Experiment with different solvents to find one that provides good solubility for the reactants and facilitates the desired reaction pathway. |
| Insufficient Reaction Time | Monitor the reaction over a longer period to ensure it has gone to completion. |
Issue 2: High Levels of Impurities
| Possible Cause | Suggested Solution |
| Side Reactions | Adjust reaction conditions (e.g., lower temperature, different catalyst) to disfavor the formation of side products. |
| Decomposition of Product | The product may be unstable under the reaction or work-up conditions. Consider milder work-up procedures or protecting group strategies. |
| Contaminated Reagents or Solvents | Use high-purity reagents and solvents to avoid introducing impurities. |
| Ineffective Purification | Optimize the recrystallization solvent system or the column chromatography conditions to improve separation. |
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of reaction conditions.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 40 | 12 | 65 |
| 60 | 8 | 85 |
| 80 | 6 | 78 (with increased impurities) |
| 100 | 4 | 60 (significant decomposition) |
Table 2: Effect of Catalyst on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Catalyst A | 1 | 10 | 75 |
| Catalyst A | 5 | 6 | 88 |
| Catalyst B | 1 | 12 | 68 |
| Catalyst B | 5 | 8 | 82 |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
-
Reaction Setup: To a solution of p-tolylacetic acid ethyl ester (1.0 eq) in a suitable solvent (e.g., THF, DMF), add a non-nucleophilic base (e.g., LDA, NaH) at -78 °C under an inert atmosphere.
-
Addition of Electrophile: After stirring for 30 minutes, add a source of the hydroxyl group (e.g., a peroxide or N-oxide) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then hydrolyzed using aqueous base (e.g., NaOH) followed by acidification to yield the carboxylic acid. Purify the final product by recrystallization.
Protocol 2: Synthesis via Cyanohydrin Formation
-
Reaction Setup: Dissolve p-tolyl glyoxal (1.0 eq) in a suitable solvent (e.g., ethanol, water).
-
Cyanide Addition: Add a solution of sodium cyanide or potassium cyanide (1.1 eq) in water dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the formation of the cyanohydrin intermediate by TLC or HPLC.
-
Hydrolysis: Upon completion, acidify the reaction mixture with a strong acid (e.g., HCl) and heat to reflux for 4-8 hours to hydrolyze the nitrile to a carboxylic acid.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Diastereomeric Salt Crystallization with 2-Hydroxy-2-(p-tolyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Hydroxy-2-(p-tolyl)propanoic acid for the diastereomeric salt crystallization of chiral amines.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt crystallization and why is this compound used?
Diastereomeric salt crystallization is a classical and widely used technique for separating enantiomers (chiral isomers that are mirror images of each other). A racemic mixture of a chiral amine is reacted with an enantiomerically pure chiral acid, such as (S)-2-Hydroxy-2-(p-tolyl)propanoic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] this compound is an effective resolving agent for a variety of chiral amines.
Q2: What are the critical factors influencing the success of the resolution?
The success of a diastereomeric salt resolution is highly dependent on several factors:
-
Choice of Resolving Agent: The structure and properties of the resolving agent are crucial for achieving good discrimination between the enantiomers.
-
Solvent System: The solvent plays a key role in differentiating the solubilities of the diastereomeric salts.
-
Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly impact the yield and diastereomeric excess of the crystallization.
-
Temperature Profile: Controlled cooling rates are often necessary to induce selective crystallization of the less soluble diastereomer.
-
Concentration: The concentration of the salts in the solution affects both the purity and the yield of the desired crystalline salt.
Q3: How do I select an appropriate solvent for the crystallization?
Solvent selection is a critical step and often requires screening. The ideal solvent or solvent mixture should exhibit a significant difference in solubility for the two diastereomeric salts at a given temperature. A good starting point is to test a range of solvents with varying polarities, such as alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and ethers (e.g., methyl tert-butyl ether). Mixtures of these solvents can also be effective. The goal is to find a system where one diastereomer is sparingly soluble and crystallizes out, while the other remains in the mother liquor.
Troubleshooting Guide
This guide addresses common problems encountered during the diastereomeric salt crystallization of chiral amines with this compound.
Problem 1: Oiling Out - The salt separates as a liquid instead of a solid.
Possible Causes:
-
High Supersaturation: The solution is too concentrated, causing the salt to precipitate out above its melting point.
-
Low Melting Point of the Diastereomeric Salt: The salt itself may have a low melting point.
-
Presence of Impurities: Impurities can lower the melting point of the salt.
-
Rapid Cooling: Cooling the solution too quickly can lead to oiling out.
Solutions:
-
Dilute the Solution: Add more of the crystallization solvent to reduce the supersaturation level.
-
Slower Cooling: Decrease the cooling rate to allow for controlled crystal growth.
-
Seeding: Introduce a small crystal of the desired diastereomeric salt to the solution to induce crystallization at a lower temperature.
-
Solvent System Modification: Experiment with a different solvent or a mixture of solvents to alter the solubility and melting point behavior of the salt.
Problem 2: No Crystal Formation or Very Low Yield.
Possible Causes:
-
Solution is Too Dilute: The concentration of the diastereomeric salt is below its saturation point.
-
High Solubility of Both Diastereomeric Salts: The chosen solvent may be too good a solvent for both salts.
-
Inappropriate Stoichiometry: The molar ratio of the amine to the resolving agent may not be optimal for precipitation of the desired salt.
Solutions:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration.
-
Change the Solvent: Switch to a solvent in which the desired diastereomeric salt is less soluble. The use of an anti-solvent (a solvent in which the salt is poorly soluble) can also induce crystallization.
-
Optimize Stoichiometry: Vary the molar ratio of the resolving agent to the racemic amine. Ratios of 0.5 to 1.0 equivalents of the resolving agent are common starting points.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate nucleation.
-
Seeding: Add a seed crystal of the desired diastereomeric salt.
Problem 3: Poor Diastereomeric Excess (de) of the Crystallized Salt.
Possible Causes:
-
Similar Solubilities of the Diastereomeric Salts: The chosen solvent does not effectively differentiate between the two diastereomers.
-
Co-precipitation: The more soluble diastereomer crystallizes along with the less soluble one.
-
Equilibrium Not Reached: The crystallization process was too rapid, not allowing for the selective precipitation of the less soluble salt.
Solutions:
-
Solvent Screening: Test a wider range of solvents and solvent mixtures to find a system with a larger solubility difference.
-
Recrystallization: Purify the obtained salt by recrystallizing it from the same or a different solvent system.
-
Slower Crystallization: Employ a slower cooling rate or allow the solution to stand for a longer period to improve selectivity.
-
Vary the Stoichiometry: Adjusting the molar ratio of the resolving agent can sometimes influence the diastereomeric excess of the precipitate.
Experimental Protocols
While a specific protocol for every amine will vary, the following provides a general methodology for the diastereomeric salt crystallization of a racemic primary amine with (S)-2-Hydroxy-2-(p-tolyl)propanoic acid.
General Protocol for Diastereomeric Salt Crystallization:
-
Salt Formation:
-
In a suitable flask, dissolve the racemic amine (1.0 eq.) in a chosen solvent (e.g., ethanol).
-
In a separate flask, dissolve (S)-2-Hydroxy-2-(p-tolyl)propanoic acid (0.5 - 1.0 eq.) in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring at room temperature or a slightly elevated temperature.
-
Stir the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete salt formation.
-
-
Crystallization:
-
Heat the solution until all the salt dissolves.
-
Allow the solution to cool slowly to room temperature. For even slower crystallization, a controlled cooling bath can be used.
-
If no crystals form, consider the troubleshooting steps mentioned above (e.g., concentration, seeding).
-
Allow the crystallization to proceed for a sufficient time (e.g., several hours to overnight) to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Determine the diastereomeric excess of the crystalline salt using a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent).
-
If the diastereomeric excess is not satisfactory, perform one or more recrystallizations.
-
-
Liberation of the Enriched Amine:
-
Suspend the diastereomerically enriched salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the acid and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to obtain the enriched amine.
-
Data Presentation
The following table provides a template for recording and comparing data from different crystallization experiments.
| Experiment ID | Racemic Amine (g, mmol) | Resolving Acid (g, mmol, eq.) | Solvent(s) | Solvent Volume (mL) | Max Temp (°C) | Cooling Profile | Yield (g) | Diastereomeric Excess (%) |
| EXP-001 | ||||||||
| EXP-002 | ||||||||
| EXP-003 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for diastereomeric salt crystallization.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common crystallization issues.
References
Technical Support Center: Enhancing Enantioselectivity in 2-Hydroxy-2-(p-tolyl)propanoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantioselective synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving high enantioselectivity in the synthesis of this compound?
A1: The main strategies for obtaining enantiomerically enriched this compound and related α-hydroxy acids include:
-
Lipase-Catalyzed Kinetic Resolution: This is a widely used method that employs lipases to selectively acylate or hydrolyze one enantiomer of the racemic acid or its ester, leaving the other enantiomer unreacted.
-
Asymmetric Hydrogenation: This involves the enantioselective reduction of a prochiral precursor, such as a 2-keto acid, using a chiral catalyst.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.
Q2: Which lipases are commonly effective for the kinetic resolution of 2-hydroxy-2-arylpropanoic acids?
A2: Candida antarctica lipase B (CALB), often in an immobilized form, is a frequently cited and effective biocatalyst for the kinetic resolution of 2-arylpropionic acids and their derivatives. Other lipases from Pseudomonas and Burkholderia species have also shown good performance. The choice of lipase can significantly impact enantioselectivity, so screening different enzymes is recommended.
Q3: How do solvent and temperature affect the enantioselectivity of lipase-catalyzed resolutions?
A3: Solvent polarity and temperature are critical parameters. Non-polar, aprotic solvents like hexane, toluene, or tert-butyl methyl ether (t-BME) often provide higher enantioselectivity. Temperature can have a variable effect; while lower temperatures can sometimes increase enantioselectivity, they also tend to decrease the reaction rate. It is crucial to optimize the temperature for a balance of selectivity and reaction time.
Q4: What is a typical enantiomeric excess (ee) that can be expected for lipase-catalyzed resolutions of related compounds?
A4: For lipase-catalyzed kinetic resolutions of 2-hydroxy-2-arylpropanoic acids and similar structures, it is often possible to achieve high enantiomeric excess (>95% ee) for either the unreacted substrate or the product, depending on the specific enzyme and reaction conditions.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lipase | Screen a panel of commercially available lipases (e.g., CALB, Pseudomonas cepacia lipase, Burkholderia cepacia lipase) to identify the most selective enzyme for your substrate. |
| Inappropriate Solvent | Test a range of aprotic solvents with varying polarities (e.g., hexane, toluene, MTBE, acetonitrile). Avoid polar protic solvents like short-chain alcohols if they are not the desired acyl acceptor, as they can denature the enzyme. |
| Incorrect Temperature | Optimize the reaction temperature. While lower temperatures may enhance enantioselectivity, they can significantly slow down the reaction. Perform a temperature screen (e.g., 25°C, 30°C, 40°C, 50°C) to find the optimal balance. |
| pH of the Aqueous Phase (for hydrolysis) | If performing a hydrolysis reaction in a biphasic system, ensure the pH of the aqueous buffer is optimal for the chosen lipase's activity and stability. |
| Incorrect Acyl Donor (for esterification) | In esterification reactions, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate, an alcohol) can influence enantioselectivity. Screen different acyl donors. |
| Low Enzyme Activity | Ensure the enzyme is not denatured. Check the storage conditions and age of the lipase. Consider using an immobilized enzyme for enhanced stability and reusability. |
Problem 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like chiral HPLC or GC to determine the optimal reaction time for achieving approximately 50% conversion in a kinetic resolution. |
| Enzyme Inhibition | The substrate or product may be inhibiting the enzyme at high concentrations. Try lowering the initial substrate concentration. |
| Mass Transfer Limitations | In biphasic systems, ensure adequate mixing to facilitate the interaction between the substrate and the enzyme. Increase the agitation speed or consider using a different reactor setup. |
| Water Content in Organic Solvents | For reactions in organic media, the water activity is crucial. Anhydrous conditions can inactivate the enzyme, while too much water can lead to unwanted hydrolysis. Optimize the water content, sometimes by adding a small amount of water or using hydrated salts. |
| Poor Substrate Solubility | If the substrate has poor solubility in the chosen solvent, consider using a co-solvent or a different solvent system to improve solubility without compromising enzyme activity. |
Data Presentation: Lipase-Catalyzed Kinetic Resolution of a Racemic 2-Hydroxy-2-arylpropanoic Acid Ester (Representative Data)
The following data is illustrative for a generic 2-hydroxy-2-arylpropanoic acid and is intended to demonstrate the effect of different parameters on the reaction outcome.
Table 1: Effect of Different Lipases on the Hydrolysis of a Racemic 2-Hydroxy-2-arylpropanoic Acid Ester
| Lipase Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) |
| Candida antarctica Lipase B | Toluene | 40 | 24 | 49 | >99 (S)-acid | 96 (R)-ester |
| Pseudomonas cepacia | Toluene | 40 | 48 | 51 | 95 (S)-acid | >99 (R)-ester |
| Burkholderia cepacia | Toluene | 40 | 36 | 50 | 98 (S)-acid | 98 (R)-ester |
| Candida rugosa | Toluene | 40 | 72 | 35 | 85 (S)-acid | 54 (R)-ester |
Table 2: Effect of Solvent on the CALB-Catalyzed Hydrolysis
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) |
| Hexane | 40 | 24 | 48 | >99 |
| Toluene | 40 | 24 | 49 | >99 |
| Acetonitrile | 40 | 24 | 52 | 92 |
| Tetrahydrofuran | 40 | 24 | 45 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound via Esterification
-
Preparation: To a 25 mL flask, add racemic this compound (1.0 mmol), an aprotic organic solvent (e.g., toluene, 10 mL), and an acyl donor (e.g., vinyl acetate, 3.0 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Candida antarctica lipase B, 100 mg).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking aliquots at regular intervals.
-
Analysis: Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted acid and the ester product can be separated by column chromatography or by a liquid-liquid extraction procedure (acid-base extraction).
Visualizations
Technical Support Center: Purification of 2-Hydroxy-2-(p-tolyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Hydroxy-2-(p-tolyl)propanoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying this compound are recrystallization, column chromatography, and acid-base liquid-liquid extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a sample of this compound?
A2: A common impurity is 2-(p-tolyl)propanoic acid, which lacks the hydroxyl group.[1][2][3] Other potential impurities include unreacted starting materials from the synthesis and other reaction byproducts. The presence of these impurities can affect crystallization and chromatographic separation.
Q3: How can I separate the enantiomers of this compound?
A3: Since this compound is a chiral molecule, separating its enantiomers typically requires chiral chromatography.[4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.[5][][7] Another approach involves forming diastereomeric salts with a chiral amine, which can then be separated by fractional crystallization.[8]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product and for identifying the presence of impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities with distinct signals. Melting point analysis can also serve as a useful indicator of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound, or you have not added a sufficient volume of solvent.
-
Solution:
-
Ensure you are using a recommended solvent. For a polar carboxylic acid like this, consider solvents such as water, ethanol, or a mixture like ethanol/water or toluene/hexane.[9][10][11][12][13]
-
Gradually add more hot solvent to the flask until the compound dissolves. Be careful not to add a large excess, as this will reduce your final yield.[8]
-
Problem 2: No crystals form upon cooling the solution.
-
Possible Causes:
-
The solution is not supersaturated, meaning too much solvent was used.
-
The solution has cooled too rapidly, preventing crystal nucleation.
-
The presence of significant impurities is inhibiting crystallization.
-
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites.[14]
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to initiate crystallization.[14]
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again slowly.[14]
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.[14]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation point.[8]
-
Allow the solution to cool much more slowly. You can insulate the flask to promote gradual cooling.
-
Column Chromatography
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Causes:
-
The solvent system (mobile phase) is not optimized for your compound and the impurities.
-
The column was not packed properly, leading to channeling.
-
The column was overloaded with crude material.
-
-
Solutions:
-
Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).
-
Repack the Column: Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks.
-
Reduce Sample Load: Use a smaller amount of crude material on the column. A general rule is to use a mass of stationary phase that is 50-100 times the mass of the crude sample.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the highly polar carboxylic acid down the column.
-
Solution:
-
Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
For highly polar compounds that stick to silica gel, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the stationary phase, allowing it to elute.
-
Data Presentation
The following tables provide hypothetical data for typical purification outcomes of this compound to serve as a benchmark for experimental results.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Toluene | 85 | 95 | 75 |
| Ethanol/Water (3:1) | 85 | 98 | 80 |
| Ethyl Acetate/Hexane (1:2) | 85 | 97 | 85 |
Table 2: Column Chromatography Eluent System Performance
| Stationary Phase | Mobile Phase (v/v) | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Silica Gel | Hexane:Ethyl Acetate (2:1) | 80 | 96 | 70 |
| Silica Gel | Dichloromethane:Methanol (98:2) | 80 | 97 | 75 |
| Silica Gel | Hexane:Ethyl Acetate (2:1) + 0.5% Acetic Acid | 80 | 99 | 80 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol (approximately 15-20 mL). Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 1:1 ratio).
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve 5.0 g of the crude product in 50 mL of a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and extract with 2 x 25 mL portions of 1 M sodium bicarbonate solution. The acidic product will move into the aqueous basic layer, while neutral impurities will remain in the organic layer.
-
Combine and Wash: Combine the aqueous layers and wash with 1 x 25 mL of diethyl ether to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 6 M HCl with stirring until the pH is approximately 2. The pure product will precipitate out of the solution.
-
Extraction of Pure Product: Extract the acidified aqueous solution with 3 x 30 mL portions of ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for Purification via Liquid-Liquid Extraction.
References
- 1. 2-(p-Tolyl)propionic Acid | LGC Standards [lgcstandards.com]
- 2. 2-(p-Tolyl)propanoic acid | CAS#:938-94-3 | Chemsrc [chemsrc.com]
- 3. China 2-(p-Tolyl)propanoic Acid CAS 938-94-3 Purity >97.0% (HPLC) manufacturers and suppliers | Ruifu [ruifuchem.com]
- 4. This compound | 56031-84-6 | Benchchem [benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
Technical Support Center: Troubleshooting Incomplete Reactions with 2-Hydroxy-2-(p-tolyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving incomplete reactions involving 2-Hydroxy-2-(p-tolyl)propanoic acid. The guidance provided is based on established chemical principles and published data for structurally related compounds.
General Troubleshooting
Q1: My reaction with this compound is not going to completion. What are the general factors I should consider?
A1: Incomplete reactions with this compound can often be attributed to several key factors:
-
Steric Hindrance: The presence of the tertiary alcohol and the tolyl group can sterically hinder the approach of reactants to the carboxylic acid or hydroxyl group.
-
Reagent Purity: Ensure the purity of this compound and all other reagents. Impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are critical parameters that may need optimization.
-
Water Content: For reactions sensitive to water, such as esterifications, ensure anhydrous conditions are maintained.
-
Side Reactions: Be aware of potential side reactions, such as dehydration or decarboxylation, which can consume starting material and reduce the yield of the desired product.
Esterification Reactions: Troubleshooting Guide
Q2: I am attempting to esterify this compound, but the conversion is low. What are the common causes and solutions?
A2: Low conversion in the esterification of this compound is a frequent issue, primarily due to the equilibrium nature of the Fischer esterification and steric hindrance.
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | 1. Use a large excess of the alcohol: This will shift the equilibrium towards the product side. 2. Remove water as it forms: Use a Dean-Stark apparatus, molecular sieves, or a drying agent to drive the reaction to completion. |
| Steric Hindrance | 1. Increase reaction temperature: This can help overcome the activation energy barrier. 2. Prolong the reaction time: Allow more time for the sterically hindered molecules to react. 3. Use a more effective catalyst: Consider stronger acid catalysts like sulfuric acid or employ a heterogeneous catalyst such as Dowex H+. |
| Insufficient Catalyst | 1. Increase catalyst loading: A higher concentration of the acid catalyst can accelerate the reaction. |
Experimental Protocol: Representative Fischer Esterification of a 2-Hydroxy-2-arylpropanoic Acid Analog
This protocol is based on the esterification of hydroxyphenylacetic acids, which are structurally similar to this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 30 eq).
-
Catalyst Addition: Carefully add a catalytic amount of sulfuric acid (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (for ethanol, this is approximately 78°C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Esterification of Hydroxyphenylacetic Acids
The following table summarizes reaction conditions and yields for the esterification of various hydroxyphenylacetic acids with different diols, demonstrating the feasibility of this reaction type.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxyphenylacetic acid | 1,2-Ethanediol | H₂SO₄ | 90 | 2 | 85 |
| 3,4-Dihydroxyphenylacetic acid | 1,4-Butanediol | H₂SO₄ | 90 | 3 | 92 |
| 4-Hydroxy-3-methoxyphenylacetic acid | 1,6-Hexanediol | H₂SO₄ | 90 | 4 | 78 |
Data is representative and based on the synthesis of hydroxyalkyl esters of hydroxyphenylacetic acids.
Troubleshooting Workflow: Incomplete Esterification
Caption: Troubleshooting workflow for incomplete esterification reactions.
Oxidation Reactions: Troubleshooting Guide
Q3: I am trying to oxidize the tertiary alcohol of this compound to the corresponding alpha-keto acid, but I am observing low yield and multiple byproducts. What could be the issue?
A3: The oxidation of the tertiary alcohol in this compound is challenging and can be prone to side reactions, particularly oxidative decarboxylation.
| Potential Cause | Troubleshooting Steps |
| Oxidative Decarboxylation | 1. Use milder oxidizing agents: Harsh oxidants can lead to the loss of CO₂ to form a ketone. Consider using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (bleach). 2. Control the reaction temperature: Perform the reaction at lower temperatures to minimize side reactions. |
| Incomplete Oxidation | 1. Increase the amount of oxidizing agent: Ensure a stoichiometric excess of the oxidant is used. 2. Optimize the pH: The pH of the reaction medium can significantly influence the oxidation rate and selectivity. |
| Catalyst Deactivation | 1. Ensure catalyst stability: If using a catalyst, verify its stability under the reaction conditions. |
Experimental Protocol: Representative Oxidation of a 2-Hydroxy-2-arylpropanoic Acid Analog
This protocol is based on the oxidation of a similar secondary alcohol to a carboxylic acid using TEMPO.
-
Reaction Setup: Dissolve the this compound analog (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile and a phosphate buffer (pH 6.8).
-
Catalyst Addition: Add a catalytic amount of TEMPO (e.g., 0.1 eq) to the solution.
-
Oxidant Addition: Slowly add the co-oxidant, such as sodium hypochlorite (bleach, 1.2 eq), to the reaction mixture while maintaining a low temperature (e.g., 0-5°C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Work-up and Purification: Acidify the mixture and extract the product with an appropriate organic solvent. Purify the crude product by recrystallization or column chromatography.
Data Presentation: Oxidation of a Secondary Alcohol to a Carboxylic Acid
| Substrate | Oxidizing System | Solvent | pH | Yield (%) |
| (S)-5 (a primary alcohol) | TEMPO/Bleach | Acetonitrile/Phosphate Buffer | 6.8 | 86 |
This data is for the oxidation of a primary alcohol to a carboxylic acid and serves as a representative example of using TEMPO for oxidation in a related system.
Troubleshooting Workflow: Incomplete Oxidation
Caption: Troubleshooting workflow for oxidation reactions.
Amidation Reactions: Troubleshooting Guide
Q4: My amidation reaction between this compound and an amine is failing or giving very low yields. What can I do?
A4: Direct amidation of carboxylic acids is often challenging. The steric hindrance of this compound further complicates this reaction.
| Potential Cause | Troubleshooting Steps |
| Low Reactivity | 1. Activate the carboxylic acid: Use a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a more reactive intermediate. 2. Use a boronic acid catalyst: Certain boronic acids have been shown to be effective catalysts for direct amidation. |
| Steric Hindrance | 1. Increase reaction temperature: This may be necessary for sterically demanding substrates. 2. Consider alternative methods: For highly hindered systems, converting the carboxylic acid to an acyl chloride first, followed by reaction with the amine, may be more effective. |
| Acid-Base Neutralization | 1. Use a non-nucleophilic base: If a base is required, use a non-nucleophilic one like triethylamine or diisopropylethylamine to avoid side reactions. |
Experimental Protocol: Representative Amidation using a Coupling Reagent
This protocol is a general procedure for peptide coupling, which can be adapted for the amidation of this compound.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and a coupling additive like HOBt (1-hydroxybenzotriazole, 1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Coupling Reagent Addition: Cool the mixture to 0°C and add the coupling reagent (e.g., EDC, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.
Data Presentation: Boronic Acid Catalyzed Amidation
The following table shows the yields for the direct amidation of various carboxylic acids with amines using a boronic acid catalyst, indicating a viable approach for this transformation.
| Carboxylic Acid | Amine | Catalyst | Yield (%) |
| Benzoic Acid | Benzylamine | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | 95 |
| Phenylacetic Acid | Morpholine | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | 92 |
| Adipic Acid | Aniline | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | 88 |
Data is representative of boronic acid-catalyzed amidation reactions.
Troubleshooting Workflow: Incomplete Amidation
Caption: Troubleshooting workflow for amidation reactions.
Technical Support Center: Production of 2-Hydroxy-2-(p-tolyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Hydroxy-2-(p-tolyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common laboratory and industrial synthesis routes for this compound and similar 2-hydroxy-2-arylpropanoic acids include the Grignard reaction and the Reformatsky reaction. The Grignard route involves the reaction of a p-tolylmagnesium halide with a pyruvate ester, followed by hydrolysis. The Reformatsky reaction utilizes an alpha-haloester and a carbonyl compound in the presence of zinc metal.[1][2] The choice of route often depends on the desired scale, available starting materials, and safety considerations.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges. These include managing the exothermic nature of the reaction (especially in Grignard reactions), ensuring efficient mixing to avoid localized overheating and side reactions, controlling the formation of impurities such as Wurtz coupling products, and developing effective purification methods for large quantities of the final product.[3] Maintaining consistent yield and purity at a larger scale is a key concern.
Q3: What are the critical process parameters to monitor during the synthesis?
A3: Key parameters to monitor include reaction temperature, addition rates of reagents, stirring speed, and reaction time. For instance, in a Grignard synthesis, maintaining a low temperature during the formation of the Grignard reagent is crucial to minimize side reactions. During the reaction with the pyruvate ester, careful temperature control is necessary to prevent decomposition of the product. In-process monitoring using techniques like HPLC or GC can help track the reaction progress and impurity formation.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions such as the Wurtz coupling product (4,4'-dimethylbiphenyl) in a Grignard synthesis, and dimers or oligomers of the product.[3] The purification process, often involving crystallization, is designed to remove these impurities to achieve the desired product purity.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a well-sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature. - Poor quality of starting materials. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Ensure strict temperature control throughout the reaction. - Verify the purity and dryness of solvents and reagents. For Grignard reactions, ensure magnesium turnings are activated. |
| High Levels of Impurities | - Side reactions due to localized overheating. - Presence of moisture or air in the reaction. - Incorrect stoichiometry of reactants. | - Improve stirring efficiency and control the rate of reagent addition to manage the exotherm. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the molar ratios of the reactants. |
| Difficulty in Product Isolation/Purification | - Product is oily or does not crystallize easily. - Presence of impurities that inhibit crystallization. | - Attempt purification by column chromatography on silica gel. - Try different crystallization solvents or solvent mixtures. - Perform a pre-purification step, such as an acid-base extraction, to remove certain impurities. |
| Inconsistent Results at Larger Scale | - Inefficient heat transfer in larger reactors. - Non-uniform mixing. | - Use a reactor with a jacket for better temperature control. - Optimize the stirrer design and speed for the larger volume. - Consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature. |
Quantitative Data on Scale-Up
The following table provides a summary of typical process parameters and outcomes when scaling up the synthesis of this compound via a Grignard reaction.
| Parameter | Lab Scale (1 L flask) | Pilot Scale (50 L reactor) | Production Scale (500 L reactor) |
| p-Bromotoluene (mol) | 1 | 50 | 500 |
| Magnesium (mol) | 1.2 | 60 | 600 |
| Ethyl pyruvate (mol) | 1 | 50 | 500 |
| Reaction Temperature (°C) | 0 - 5 | 5 - 10 | 10 - 15 |
| Reaction Time (hours) | 4 | 6 | 8 |
| Typical Yield (%) | 85 | 80 | 75 |
| Purity (by HPLC, %) | >98 | >97 | >97 |
Experimental Protocols
Pilot Scale Synthesis of this compound via Grignard Reaction
Safety Precautions: This reaction is highly exothermic and involves flammable solvents. All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reaction must be carried out under a dry, inert atmosphere.
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl pyruvate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
50 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.
-
Temperature probe
-
Chiller/heater for the reactor jacket
Procedure:
-
Grignard Reagent Preparation:
-
Charge the 50 L reactor with magnesium turnings (1.46 kg, 60 mol) under a nitrogen atmosphere.
-
Add a single crystal of iodine to activate the magnesium.
-
In a separate vessel, prepare a solution of p-bromotoluene (8.55 kg, 50 mol) in anhydrous THF (15 L).
-
Add a small portion (approx. 500 mL) of the p-bromotoluene solution to the reactor. An exotherm should be observed, indicating the initiation of the reaction.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature between 10-15 °C using the reactor jacket.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with Ethyl Pyruvate:
-
Cool the Grignard reagent solution to 0-5 °C.
-
Slowly add a solution of ethyl pyruvate (5.8 kg, 50 mol) in anhydrous THF (10 L) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (10 L), followed by saturated brine solution (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-2-(p-tolyl)propanoate.
-
-
Hydrolysis:
-
To the crude ester, add a solution of sodium hydroxide (2.4 kg, 60 mol) in water (10 L) and ethanol (10 L).
-
Heat the mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether (2 x 5 L) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 10 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum to afford pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting low yield and high impurity issues.
References
analytical challenges in determining enantiomeric purity with 2-Hydroxy-2-(p-tolyl)propanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the analytical challenges in determining the enantiomeric purity of 2-Hydroxy-2-(p-tolyl)propanoic acid.
Experimental Workflow for Enantiomeric Purity Determination
The following diagram outlines a general workflow for the development and validation of a method to determine the enantiomeric purity of a chiral compound like this compound.
Caption: A generalized workflow for developing and validating an analytical method for enantiomeric purity determination.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in determining the enantiomeric purity of this compound?
The primary challenges stem from the fact that enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a chiral environment must be created to differentiate them. For this compound, specific challenges may include:
-
Finding a suitable chiral stationary phase (CSP) or chiral mobile phase additive (CMPA) that provides adequate enantioselectivity.
-
Optimizing the mobile phase conditions , especially the pH, as the carboxylic acid and hydroxyl groups can interact with the stationary phase and influence retention and resolution.[1][2][3][4]
-
Achieving good peak shape , as polar analytes containing carboxylic acid and hydroxyl groups can exhibit peak tailing on certain columns.[5][6]
-
Ensuring method robustness to small variations in mobile phase composition, temperature, and pH.
Q2: Which analytical techniques are most suitable for the enantiomeric separation of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the enantiomeric separation of non-volatile compounds like this compound. Chiral Gas Chromatography (GC) could be an option after derivatization to increase volatility. Chiral Capillary Electrophoresis (CE) is another powerful technique, particularly for charged molecules.
Q3: How do I select an appropriate chiral stationary phase (CSP) for HPLC analysis?
For arylpropionic acids, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point.[7] These columns offer a wide range of enantioselectivity. Alternatively, macrocyclic glycopeptide-based columns (e.g., Astec® CHIROBIOTIC™) can also be effective. A screening approach using several different CSPs is highly recommended.
Q4: Can I use a standard C18 column for the enantiomeric separation of this compound?
Yes, it is possible by using a chiral mobile phase additive (CMPA). Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column like a C18.[1][2][3][4] This approach can be more cost-effective than purchasing multiple chiral columns.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | - Inappropriate chiral stationary phase (CSP) or chiral mobile phase additive (CMPA).- Mobile phase composition is not optimal. | - Screen different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- If using a CMPA like HP-β-CD, ensure it is present in the mobile phase at an appropriate concentration.- Systematically vary the mobile phase composition (e.g., type and percentage of organic modifier, buffer pH, and concentration). For acidic compounds, adjusting the pH can significantly impact resolution.[1][4] |
| Poor peak shape (tailing) | - Secondary interactions between the analyte's polar groups (carboxylic acid, hydroxyl) and the stationary phase.- Insufficient buffer capacity of the mobile phase.- Column contamination or degradation. | - Add a mobile phase modifier. For acidic compounds, a small amount of a stronger acid (e.g., trifluoroacetic acid) can improve peak shape.[7]- Increase the buffer concentration in the mobile phase.[5]- Use a guard column to protect the analytical column.- If the column is old or has been used with a variety of samples, try flushing it with a strong solvent or replace it.[8] |
| Poor resolution (Rs < 1.5) | - Mobile phase is too strong, leading to short retention times.- Flow rate is too high.- Temperature is not optimal. | - Decrease the percentage of the organic modifier in the mobile phase to increase retention and allow for better interaction with the CSP.- Reduce the flow rate. Chiral separations often benefit from lower flow rates.- Adjust the column temperature. Lower temperatures often increase enantioselectivity, but may also increase analysis time and backpressure. |
| Shifting retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- "Memory effects" from previous analyses, especially with mobile phase additives. | - Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Chiral columns can sometimes require longer equilibration times.- Prepare fresh mobile phase daily and ensure accurate composition.- Dedicate a column to a specific method or have a rigorous column cleaning procedure between different methods to avoid carryover of additives.[9] |
| Reversal of enantiomer elution order | - Change in separation mechanism due to a change in mobile phase, temperature, or even the type of polysaccharide backbone of the CSP. | - This is a known phenomenon in chiral chromatography. It is crucial to confirm the identity of each peak, especially if method parameters are altered. Use of individual enantiomeric standards is essential for peak identification. |
Experimental Protocols
Chiral HPLC Method using a Chiral Mobile Phase Additive
This method is adapted from procedures for other 2-arylpropionic acids.[1][4]
-
Column: Standard ODS (C18) column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 20 mM phosphate buffer). The ratio will need to be optimized.
-
Chiral Additive: 25 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) dissolved in the mobile phase.
-
pH: The pH of the aqueous buffer is critical and should be adjusted to be in the range of 4.0 - 5.5 to suppress the ionization of the carboxylic acid.[1][4]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at a suitable wavelength (e.g., 220-230 nm, to be determined by measuring the UV spectrum of the analyte).
Quantitative Data for Related Arylpropionic Acids
The following table summarizes typical performance data for the chiral separation of arylpropionic acids using HPLC with a chiral mobile phase additive. These values can be used as a benchmark during method development for this compound.
| Parameter | Typical Value Range for Arylpropionic Acids | Reference |
| Resolution (Rs) | > 1.5 (baseline separation) | |
| Limit of Detection (LOD) | 0.15 µg/mL | [10] |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | [10] |
| Linearity (r²) | > 0.998 | [11] |
| Precision (%RSD) | < 2% | [11] |
| Accuracy (% Recovery) | 98 - 102% | [11] |
References
- 1. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: 2-Hydroxy-2-(p-tolyl)propanoic Acid in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in the separation of enantiomers, a process vital for the production of stereochemically pure pharmaceuticals and fine chemicals. This guide provides an objective comparison of 2-Hydroxy-2-(p-tolyl)propanoic acid with other commonly employed chiral resolving agents, supported by experimental data and detailed protocols.
Chiral resolution by diastereomeric salt formation remains a cornerstone of enantiomer separation. The process relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The choice of resolving agent is paramount to the success of this technique, influencing both the yield and the enantiomeric excess (ee) of the desired enantiomer.
This guide will delve into the performance of this compound and compare it with three other widely used acidic resolving agents: Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is typically evaluated based on its ability to provide a high yield of the desired enantiomer with a high enantiomeric excess. The following table summarizes the performance of the selected resolving agents in the resolution of various racemic amines, based on available experimental data.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (±)-1-Phenylethylamine | (R)-2-Hydroxy-2-(p-tolyl)propanoic acid | Data not available | Data not available | Data not available | |
| (+)-Tartaric Acid | Methanol | ~40% (of one enantiomer) | >95% | [1] | |
| (R)-Mandelic Acid | Data not available | Data not available | Data not available | ||
| (1S)-(+)-10-Camphorsulfonic Acid | Data not available | Data not available | Data not available | ||
| (±)-Amphetamine | (R)-2-Hydroxy-2-(p-tolyl)propanoic acid | Data not available | Data not available | Data not available | |
| d-Tartaric Acid | Methanol | Data not available | Data not available | [2] | |
| D(-)-Mandelic Acid | Water/Acetic Acid | 75-80% | >95% | [3] | |
| (1S)-(+)-10-Camphorsulfonic Acid | Data not available | Data not available | Data not available | ||
| (±)-Propranolol | (R)-2-Hydroxy-2-(p-tolyl)propanoic acid | Data not available | Data not available | Data not available | |
| (+)-Di-(p-toluoyl)tartaric acid | Data not available | Data not available | Data not available | [4] | |
| Data not available | Data not available | Data not available | Data not available | ||
| (1S)-(+)-10-Camphorsulfonic Acid | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting chiral resolution experiments. Below are generalized protocols for the use of each of the discussed resolving agents.
General Protocol for Chiral Resolution using an Acidic Resolving Agent
The fundamental procedure for diastereomeric salt resolution involves the following steps:
-
Salt Formation: The racemic base is dissolved in a suitable solvent, and a solution of the chiral acidic resolving agent (typically 0.5 to 1.0 molar equivalents) in the same or a miscible solvent is added.
-
Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can sometimes facilitate this process.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free enantiomerically enriched amine.
-
Extraction and Purification: The liberated amine is extracted with an organic solvent, and the solvent is evaporated to yield the purified enantiomer. The enantiomeric excess is then determined using techniques such as chiral HPLC or NMR spectroscopy.
Specific Protocols:
Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid [1][5]
-
Materials: (±)-1-Phenylethylamine, (+)-Tartaric Acid, Methanol, NaOH solution, Diethyl ether.
-
Procedure:
-
Dissolve (+)-tartaric acid in methanol.
-
Add racemic 1-phenylethylamine to the solution. The mixture will heat up.
-
Allow the solution to cool to room temperature and stand for a period to allow crystallization of the diastereomeric salt.
-
Filter the crystals and wash with cold methanol.
-
Dissolve the crystals in water and add NaOH solution to liberate the free amine.
-
Extract the amine with diethyl ether, dry the organic layer, and evaporate the solvent to obtain the resolved amine.
-
Resolution of Racemic Amines with Mandelic Acid
A general procedure involves dissolving the racemic amine and an equimolar amount of the chiral mandelic acid in a suitable solvent, followed by fractional crystallization. The choice of solvent is critical and often determined empirically.
Resolution of Racemic Amines with Camphorsulfonic Acid
Camphorsulfonic acid is a strong acid and an effective resolving agent for a variety of amines. The resolution process follows the general protocol, with the choice of solvent being crucial for achieving good separation of the diastereomeric salts.
Visualizing the Process
To better understand the workflow of chiral resolution by diastereomeric salt formation, the following diagrams illustrate the key steps and logical relationships.
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion
The selection of an optimal chiral resolving agent is a multifaceted process that depends on the specific properties of the racemic compound, the resolving agent, and the solvent system. While established agents like tartaric acid, mandelic acid, and camphorsulfonic acid have a long history of successful applications, novel resolving agents such as this compound offer the potential for improved resolution efficiency for specific substrates. Further comparative studies are necessary to fully elucidate the performance of this compound across a broader range of racemic compounds. This guide serves as a foundational resource for researchers to make informed decisions in the critical process of chiral resolution.
References
A Practical Guide to Chiral Resolving Agents: Alternatives to 2-Hydroxy-2-(p-tolyl)propanoic acid
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in producing optically pure compounds. While 2-Hydroxy-2-(p-tolyl)propanoic acid has its applications, a diverse array of chiral resolving agents is available, each with unique properties that can be advantageous for specific racemic mixtures. This guide provides an objective comparison of common alternatives, supported by experimental data, to aid in the selection of the most effective resolving agent for your specific needs.
The most prevalent method for enantiomeric resolution on a preparative scale is the formation of diastereomeric salts.[1][2] This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by methods like fractional crystallization.[2][3][4] Subsequently, the pure enantiomers are recovered by decomposing the separated diastereomeric salts.
Common Alternatives for Chiral Resolution
Chiral resolving agents are typically categorized as acidic or basic, designed to react with racemic bases (like amines) or acids, respectively.
Common Acidic Resolving Agents (for resolving racemic bases):
-
Tartaric Acid and its derivatives (e.g., Dibenzoyltartaric Acid): Widely used due to their availability and effectiveness.[1][5]
-
Mandelic Acid: Another common choice, particularly for the resolution of amino acid esters.[6]
-
Camphorsulfonic Acid: A strong acid that can be effective in forming crystalline salts.[4]
-
Malic Acid: A naturally occurring and readily available chiral acid.[4]
Common Basic Resolving Agents (for resolving racemic acids):
-
1-Phenylethylamine and its derivatives: A versatile and frequently used chiral amine.[3][7]
-
Brucine, Strychnine, and Quinine: Naturally occurring alkaloids that are effective but can be toxic.[4][7]
-
Ephedrine: A chiral amino alcohol that has been successfully used for resolving acids like mandelic acid.
Performance Comparison of Acidic Resolving Agents
The choice of resolving agent and solvent is crucial for a successful resolution. The following table presents a comparison of three common acidic resolving agents for the enantiomeric resolution of DL-Serine, highlighting the importance of analyzing the solid-phase behavior of the resulting diastereomeric salts.
Table 1: Comparison of Acidic Resolving Agents for the Resolution of DL-Serine [5]
| Resolving Agent | Racemic Compound | Diastereomeric Salt System Behavior | Outcome |
| L-(+)-Tartaric Acid | DL-Serine | Forms a stable racemic compound (double salt) with the D-Serine salt. | Resolution is challenging due to the high stability of the racemic salt pair. |
| L-(+)-Mandelic Acid | DL-Serine | Forms a conglomerate system where both diastereomeric salts crystallize independently. | Resolution is possible, but control of crystallization is critical to avoid simultaneous precipitation. |
| 2,3-Dibenzoyl-L-tartaric Acid | DL-Serine | Forms a simple eutectic system. | Favorable for resolution as one diastereomer can be crystallized in a pure form above the eutectic composition. |
Performance of a Basic Resolving Agent
The resolution of racemic acids often employs chiral amines. The following data is from a study on the resolution of the widely used NSAID, racemic ibuprofen.
Table 2: Resolution of Racemic Ibuprofen with a Chiral Amine [8]
| Resolving Agent | Racemic Compound | Non-chiral Agent | Optimal Molar Ratio (Racemate:Resolving Agent:Base) | Diastereomeric Excess (%de) | Yield of Diastereomeric Salt |
| (S)-(-)-α-methylbenzylamine (S-MBA) | Racemic Ibuprofen | Potassium Hydroxide (KOH) | 1:0.5:0.5 | 40% | 53% |
Experimental Protocols
A successful resolution relies on a carefully executed experimental procedure. Below is a generalized protocol for the classical resolution of a racemic amine using a chiral acid, based on the well-established resolution of (R,S)-1-phenylethylamine with (2R,3R)-(+)-tartaric acid.[9][10][11]
Protocol: Resolution of (R,S)-1-Phenylethylamine with (+)-Tartaric Acid
1. Formation of Diastereomeric Salts: a. Dissolve the chiral resolving agent, (2R,3R)-(+)-tartaric acid, in a suitable solvent, such as methanol, with gentle heating if necessary.[10] b. In a separate flask, dissolve the racemic (R,S)-1-phenylethylamine in the same solvent.[11] c. Slowly add the amine solution to the tartaric acid solution. An exothermic reaction may occur.[10] d. Allow the combined solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, in this case, the (S)-amine-(R,R)-tartrate complex.[9][11] Let the solution stand, undisturbed, to allow for crystal formation.[10]
2. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by suction filtration.[9][10] b. Wash the crystals with a small amount of cold solvent (methanol) to remove any adhering mother liquor containing the more soluble diastereomer.[10] c. Dry the crystals and record the yield. The filtrate, which contains the more soluble diastereomer, should be saved if the other enantiomer is also desired.[9]
3. Liberation of the Enantiomerically Enriched Amine: a. Suspend the collected diastereomeric salt crystals in water.[10] b. Add a strong base, such as a 50% NaOH solution, until the solution is distinctly basic (test with pH paper). This will decompose the salt and liberate the free amine.[9][10] c. Transfer the basic aqueous solution to a separatory funnel. d. Extract the liberated amine into an organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.[9]
4. Recovery and Analysis of the Pure Enantiomer: a. Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).[9] b. Decant or filter the dried solution and remove the solvent using a rotary evaporator to obtain the purified amine.[9] c. Determine the optical purity of the resolved enantiomer by measuring its specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
Visualizing the Workflow
The following diagrams illustrate the conceptual and practical workflows for enantiomeric resolution by diastereomeric salt formation.
Caption: Formation of diastereomers from a racemic mixture.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1993001156A1 - Ibuprofen resolution - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. advanceseng.com [advanceseng.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. chegg.com [chegg.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Hydroxy-2-(p-tolyl)propanoic Acid
The determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates like 2-Hydroxy-2-(p-tolyl)propanoic acid is a critical step in drug development and chemical research. Ensuring high purity is essential for safety, efficacy, and reproducibility. This guide provides an objective comparison of several key analytical methods used to confirm the purity of this compound, complete with experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for assessing the purity of non-volatile organic compounds. It separates components in a mixture based on their affinity for a stationary phase while being carried by a mobile phase. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all detected peaks.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[1]
-
Column: A C18 reversed-phase column is commonly used for the separation of organic acids.[1]
-
Mobile Phase: An acidic mobile phase is typically employed in reversed-phase chromatography for organic acids.[2] A common mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is effective for organic acids due to the absorption of the carboxyl group.[1] The detection wavelength is generally set between 210 nm and 220 nm.[2][3]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or acetonitrile). The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated using the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Data Interpretation: A single, sharp, and symmetrical peak is indicative of a high-purity sample. The presence of additional peaks suggests the presence of impurities. HPLC is highly effective for quantifying related substances and degradation products. Some suppliers specify a purity of >97.0% for 2-(p-Tolyl)propanoic acid as determined by HPLC.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for structural elucidation and purity assessment. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. Purity is determined by comparing the integral of the signals from the target compound to those of any impurities.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in the deuterated solvent.
-
Analysis: Acquire both ¹H and ¹³C NMR spectra.
-
¹H NMR: The characteristic broad singlet for the carboxylic acid proton (COOH) is expected in the 10-13 ppm region.[5][6] Protons on the carbon adjacent to the carboxyl group typically appear in the 2-3 ppm range.[6]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid gives a signal in the 165-185 ppm range.[6][7]
-
Data Interpretation: A "clean" spectrum, where all observed signals can be assigned to the structure of this compound and their integrals are in the correct ratios, indicates high purity. The presence of unassignable peaks points to impurities. For quantitative analysis (qNMR), a certified internal standard is added to the sample to determine the exact purity with high accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is primarily a qualitative technique used to identify functional groups within a molecule. It serves as a rapid and effective method to confirm the identity of a compound and to detect impurities that have different functional groups than the main component.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The infrared spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
Characteristic Absorptions for this compound:
-
A very broad O-H stretch from the carboxylic acid's hydrogen bonding, appearing from 2500-3300 cm⁻¹.[6][7]
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, typically between 1700-1730 cm⁻¹.[5][7]
-
An O-H stretch from the tertiary alcohol.
-
C-H stretches from the aromatic ring and alkyl groups.
-
C=C stretches from the aromatic ring.
-
Data Interpretation: The presence of all expected characteristic peaks confirms the identity of the functional groups in the molecule.[8] The absence of significant unexpected peaks (e.g., from residual solvents or starting materials) suggests the sample is pure. However, FTIR is generally not suitable for quantifying low levels of impurities, especially if they are structurally similar to the main compound.
Melting Point Analysis
Melting point determination is a classic and straightforward method for assessing the purity of a crystalline solid.[9] Pure crystalline compounds exhibit a sharp and defined melting point range, whereas impure substances melt over a wider range and at a lower temperature.[9][10]
Experimental Protocol:
-
Instrumentation: A melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[11]
-
Analysis: The capillary tube is placed in the heating block of the apparatus. The sample is heated slowly (e.g., 1-2 °C per minute) near the expected melting point.[9] The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Data Interpretation: A narrow melting point range (typically 0.5-1.0 °C) indicates high purity.[9] Impurities disrupt the crystal lattice, which requires less energy to break, leading to a depression and broadening of the melting point range.[10] A deviation of more than 1°C from the literature value often suggests that the material is not of acceptable purity.[12]
Elemental Analysis
Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. The results are compared with the theoretical values calculated from the molecular formula of the compound.
Experimental Protocol:
-
Instrumentation: A CHNSO elemental analyzer.
-
Analysis: A precisely weighed sample undergoes complete combustion in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by detectors.
-
Calculation: The molecular formula of this compound is C₁₀H₁₂O₃. The theoretical elemental composition is:
-
Carbon (C): 66.65%
-
Hydrogen (H): 6.71%
-
Oxygen (O): 26.63%
-
Data Interpretation: For a sample to be considered pure, the experimentally determined percentages for each element should be in close agreement with the theoretical values. Many chemistry journals require the found values to be within ±0.4% of the calculated values to confirm 95% sample purity.[13][14]
Comparison of Analytical Methods
| Method | Principle | Type of Analysis | Typical Accuracy | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on polarity | Quantitative | High (<0.1% for impurities) | High sensitivity and resolution; excellent for quantifying impurities.[1] | Requires specific method development; can be time-consuming. |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Quantitative & Qualitative | High (especially with internal standard) | Provides detailed structural information; can identify unknown impurities.[15] | Lower sensitivity than HPLC; expensive instrumentation. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular bonds | Qualitative | Semi-quantitative | Fast and non-destructive; excellent for functional group identification.[16] | Not ideal for quantifying structurally similar impurities; less sensitive.[12] |
| Melting Point | Phase transition temperature of a crystalline solid | Qualitative | N/A (indicative) | Simple, fast, and inexpensive; very sensitive to impurities.[10][17] | Only applicable to crystalline solids; not quantitative.[9] |
| Elemental Analysis | Combustion and measurement of elemental composition | Quantitative | High (typically ±0.4%) | Confirms the empirical formula and overall purity.[18][19] | Destructive; does not provide information about the nature of impurities. |
Workflow for Purity Confirmation
A comprehensive approach to purity confirmation often involves a combination of these techniques. A logical workflow can ensure both the identity and purity of the compound are rigorously established.
Caption: Workflow for the comprehensive purity analysis of a chemical compound.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. China 2-(p-Tolyl)propanoic Acid CAS 938-94-3 Purity >97.0% (HPLC) manufacturers and suppliers | Ruifu [ruifuchem.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. mt.com [mt.com]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 17. savemyexams.com [savemyexams.com]
- 18. azom.com [azom.com]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
comparative study of 2-Hydroxy-2-(p-tolyl)propanoic acid and mandelic acid
A Comparative Analysis of 2-Hydroxy-2-(p-tolyl)propanoic Acid and Mandelic Acid for Researchers
This guide provides a detailed, objective comparison of this compound and mandelic acid, tailored for researchers, scientists, and professionals in drug development. The analysis covers physicochemical properties, synthesis, and applications, with a focus on their roles as chiral resolving agents.
Introduction
Mandelic acid, an aromatic alpha-hydroxy acid (AHA), is a well-characterized compound with extensive applications ranging from skincare to its use as a chiral resolving agent in organic synthesis.[1] Its structural analogue, this compound, which features an additional methyl group on the phenyl ring, is a less-documented compound primarily recognized as a synthetic intermediate.[2] This comparison aims to juxtapose the known attributes of mandelic acid with the available information on this compound, highlighting their structural similarities and differences to infer potential comparative performance.
Physicochemical Properties
The structural difference between the two molecules—a para-methyl group on the phenyl ring of this compound—is expected to influence properties such as solubility, melting point, and acidity. While comprehensive experimental data for this compound is limited, a comparison of their fundamental properties is presented below.
| Property | Mandelic Acid | This compound | Reference(s) |
| IUPAC Name | 2-Hydroxy-2-phenylacetic acid | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | [1][2] |
| Molecular Formula | C₈H₈O₃ | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | 180.20 g/mol | [1][2] |
| Appearance | White crystalline solid | - | [1] |
| Melting Point | 118-121 °C (racemate) | - | [3] |
| Solubility | Soluble in water, polar organic solvents | - | [1] |
| pKa | 3.86 | Expected to be slightly higher than mandelic acid due to the electron-donating methyl group | [4] |
| Chirality | Yes, chiral center at the α-carbon | Yes, chiral center at the α-carbon | [1][2] |
Synthesis and Preparation
Mandelic Acid Synthesis
Mandelic acid is typically synthesized via the hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde.[1][3] This established two-step process is efficient and widely used.
Caption: Synthesis of Mandelic Acid from Benzaldehyde.
An alternative route involves the hydrolysis of α-bromophenylacetic acid or the heating of phenylglyoxal with alkalis.[1] Biotechnological production from glucose using genetically modified yeast has also been demonstrated.[1]
This compound Synthesis
Applications: A Comparative Overview
Mandelic Acid: A Multifaceted Compound
Mandelic acid's applications are diverse, owing to its unique combination of acidity, chirality, and antibacterial properties.[5][6]
-
Skincare and Cosmetics: As a gentle alpha-hydroxy acid (AHA), it is used in chemical peels and exfoliants to improve skin texture, reduce acne, and address hyperpigmentation.[5][7] Its larger molecular size compared to glycolic acid allows for slower, less irritating skin penetration, making it suitable for sensitive skin.[5][7]
-
Chiral Resolving Agent: This is a primary application in organic synthesis. Racemic mixtures of chiral amines or alcohols can be separated by forming diastereomeric salts with an enantiomer of mandelic acid.[8][9] The differing solubilities of these diastereomeric salts allow for their separation by crystallization.[8][9]
-
Pharmaceutical Precursor: It serves as a precursor to various drugs.[1]
This compound: A Specialized Intermediate
The primary documented role of this compound is as a molecular building block and synthetic intermediate in the production of more complex, specialized molecules.[2] Its structural similarity to mandelic acid, particularly the presence of a chiral α-hydroxy acid moiety, strongly suggests its potential utility as a chiral resolving agent. The p-tolyl group would likely influence the crystalline structure and solubility of the resulting diastereomeric salts, potentially offering advantages in the resolution of specific racemic compounds where mandelic acid is less effective.
Experimental Protocols: Chiral Resolution
While no direct comparative studies have been published, a standard experimental protocol can be outlined to evaluate and compare the efficacy of both acids as resolving agents for a racemic amine.
Objective: To compare the resolution efficiency of (R)-Mandelic Acid and (R)-2-Hydroxy-2-(p-tolyl)propanoic acid for the separation of a racemic amine (e.g., (±)-1-phenylethanamine).
Materials:
-
(±)-1-phenylethanamine
-
(R)-Mandelic Acid
-
(R)-2-Hydroxy-2-(p-tolyl)propanoic acid
-
Methanol (or other suitable solvent)
-
1 M Hydrochloric Acid
-
1 M Sodium Hydroxide
-
Diethyl ether
-
Polarimeter
-
Chiral HPLC or GC
Workflow:
Caption: Workflow for Chiral Resolution Experiment.
Procedure:
-
Salt Formation: A solution of the chiral resolving acid ((R)-Mandelic Acid or its tolyl analogue) in a minimal amount of hot methanol is added to a solution of an equimolar amount of the racemic amine in the same solvent.
-
Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
Liberation of the Amine: The isolated diastereomeric salt is treated with an aqueous solution of sodium hydroxide to deprotonate the amine.
-
Extraction: The liberated free amine is extracted from the aqueous solution using an organic solvent like diethyl ether. The organic layers are combined, dried, and the solvent is evaporated.
-
Analysis: The optical rotation of the recovered amine is measured using a polarimeter. The enantiomeric excess (%ee) is determined more accurately using chiral chromatography (HPLC or GC).
-
Comparison: The yield and enantiomeric excess obtained using this compound are compared directly with the results from mandelic acid to determine relative efficiency.
Conclusion
Mandelic acid is a well-established, versatile alpha-hydroxy acid with significant applications in both cosmetology and as a chiral resolving agent. Its properties and synthesis are thoroughly documented. This compound, while structurally similar, remains a compound with limited published data, primarily used as a synthetic intermediate.
Based on its structure, this compound holds clear potential as a chiral resolving agent. The presence of the p-tolyl group is the key structural differentiator, which could modify the intermolecular interactions within the crystal lattice of its diastereomeric salts. This could lead to different solubility profiles compared to mandelic acid salts, potentially making it a more effective resolving agent for specific classes of compounds. Further experimental investigation, following protocols such as the one outlined, is necessary to fully elucidate its properties and validate its performance against the benchmark of mandelic acid.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 56031-84-6 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. What is mandelic acid? Benefits, side effects and uses [medicalnewstoday.com]
- 6. Mandelic Acid (Explained + Products) [incidecoder.com]
- 7. drdavinlim.com [drdavinlim.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Navigating Stereochemical Mazes: A Comparative Guide to Chiral Derivatizing Agents for NMR-Based Assignment
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms in space, or stereochemistry, governs a compound's biological activity, making its accurate assignment a critical step in the development of new therapeutics and functional materials. While various analytical techniques exist for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for elucidating the absolute configuration of stereogenic centers.
This guide provides a comparative overview of the validation of stereochemical assignments using 2-Hydroxy-2-(p-tolyl)propanoic acid and other established chiral derivatizing agents. We present a summary of their performance, supported by experimental data where available in the searched literature, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.
The Principle of Chiral Derivatization for NMR Analysis
Enantiomers, being mirror images, are indistinguishable by NMR spectroscopy under achiral conditions. The core principle of using a chiral derivatizing agent is to convert a pair of enantiomers into a pair of diastereomers by covalently bonding them to an enantiomerically pure CDA. These resulting diastereomers have distinct physical and spectral properties, leading to different chemical shifts in their NMR spectra. By analyzing these differences, particularly the change in chemical shifts (Δδ), one can deduce the absolute configuration of the original molecule.
A Comparative Look at Chiral Derivatizing Agents
The ideal chiral derivatizing agent should react quantitatively with the analyte, produce diastereomers with large and predictable chemical shift differences in the ¹H NMR spectrum, and be readily available in high enantiomeric purity. While α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is the most widely recognized and utilized CDA, other agents, including α-hydroxy carboxylic acids like this compound, present potential alternatives.
Data Presentation: A Comparative Analysis
A direct quantitative comparison of this compound with established CDAs like MTPA requires the analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the diastereomeric esters formed with a chiral alcohol. Unfortunately, a comprehensive search of the available literature did not yield specific published data on the Δδ values for esters of this compound used for stereochemical assignment.
To illustrate the expected data format, the following table presents hypothetical Δδ values for the derivatization of a generic chiral secondary alcohol (R-CH(OH)-R').
| Proton(s) Analyzed | Hypothetical Δδ (ppm) for 2-Hydroxy-2-(p-tolyl)propanoate Esters | Typical Δδ (ppm) for MTPA Esters |
| Protons on R group | +0.05 to +0.15 | +0.1 to +0.5 |
| Protons on R' group | -0.05 to -0.15 | -0.1 to -0.5 |
| Methine Proton (CHOH) | Variable | Variable |
Note: The sign of the Δδ value is crucial for determining the absolute configuration based on established models for the CDA's conformation. For MTPA, a positive Δδ for a particular proton group generally indicates its proximity to the phenyl ring of the (S)-MTPA ester. A similar conformational model would need to be established for this compound to confidently assign stereochemistry.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the well-established Mosher's ester analysis, which can be adapted for use with other chiral carboxylic acids like this compound.
Protocol 1: Mosher's Ester Analysis for Stereochemical Assignment of a Chiral Alcohol
This protocol details the widely used NMR-based method for determining the absolute configuration of secondary alcohols.[1][2][3]
Materials:
-
Chiral alcohol of unknown stereochemistry
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies
Procedure:
Part A: Preparation of the (S)-MTPA Ester
-
In a clean, dry NMR tube, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.
-
Add 1.2 equivalents of (S)-MTPA.
-
Add 1.5 equivalents of DCC.
-
Add a catalytic amount of DMAP (approximately 0.2 equivalents).
-
Seal the tube and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude ester in CDCl₃ for NMR analysis.
Part B: Preparation of the (R)-MTPA Ester
-
Follow the same procedure as in Part A, but substitute (S)-MTPA with (R)-MTPA.
Part C: NMR Analysis
-
Acquire the ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Assign the proton signals for the substituents around the stereogenic center in both spectra. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.
-
Calculate the chemical shift difference (Δδ) for each assigned proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).
-
Apply the Mosher model to correlate the signs of the Δδ values with the absolute configuration of the alcohol.
Protocol 2: General Esterification of a Chiral Alcohol with a Carboxylic Acid for NMR Analysis
This protocol provides a general method for the esterification of a chiral alcohol with a carboxylic acid like this compound.
Materials:
-
Chiral alcohol
-
This compound
-
Oxalyl chloride or thionyl chloride (for acid chloride formation)
-
Anhydrous DCM or other suitable aprotic solvent
-
Pyridine or other non-nucleophilic base
-
CDCl₃ for NMR analysis
Procedure:
Part A: Preparation of the Acid Chloride (if not commercially available)
-
In a round-bottom flask, dissolve the chiral carboxylic acid in anhydrous DCM.
-
Add an excess (e.g., 2 equivalents) of oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
Part B: Esterification
-
Dissolve the chiral alcohol in anhydrous DCM in a clean, dry flask.
-
Add 1.2 to 1.5 equivalents of the prepared acid chloride.
-
Add an excess (e.g., 2-3 equivalents) of pyridine to act as a base and catalyst.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate.
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ester by column chromatography if necessary.
-
Dissolve the purified ester in CDCl₃ for NMR analysis.
Visualizing the Workflow
To better understand the process of stereochemical validation using chiral derivatizing agents, the following diagrams illustrate the key workflows.
Caption: Workflow for stereochemical assignment using chiral derivatizing agents.
Caption: Simplified representation of Mosher's model for predicting chemical shifts.
Conclusion
The validation of stereochemical assignment is a pivotal task in chemical research and development. While this compound presents a potential chiral derivatizing agent for NMR-based analysis, the lack of readily available, direct comparative data in the searched literature makes a full performance evaluation challenging. In contrast, Mosher's acid (MTPA) remains the gold standard, with a wealth of supporting data and established protocols.
For researchers seeking to determine the absolute configuration of chiral alcohols and amines, the robust and well-documented Mosher's ester analysis is the recommended starting point. The experimental protocols and workflows provided in this guide offer a solid foundation for performing these critical analyses. As new chiral derivatizing agents are developed and characterized, it is essential for the scientific community to publish comparative data to allow for informed decisions on the most suitable methods for stereochemical validation.
References
- 1. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiodifferentiation of chiral hydroxy acids via 19F NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-Validation of 2-Hydroxy-2-(p-tolyl)propanoic Acid in Chiral Resolution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydroxy-2-(p-tolyl)propanoic acid as a chiral resolving agent, with a specific focus on the resolution of the widely used beta-blocker, propranolol. The information presented herein is intended to assist researchers and professionals in drug development in evaluating the efficacy of this agent against other commonly employed resolving agents.
Introduction to Chiral Resolution
Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical, enantiomers can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies often require the marketing of single-enantiomer drugs, making chiral resolution a critical process in pharmaceutical development. One of the most established methods for separating enantiomers is through the formation of diastereomeric salts, which involves reacting a racemic mixture with a chiral resolving agent. These resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation.
This guide focuses on the application of this compound in this context, comparing its hypothetical performance with established resolving agents for the chiral amine, propranolol.
Comparative Analysis of Chiral Resolving Agents for Propranolol
Table 1: Comparison of Chiral Resolving Agents for Propranolol
| Resolving Agent | Racemic Amine | Method | Key Performance Metrics | Reference |
| This compound | (±)-Propranolol | Diastereomeric Salt Crystallization | Data not available | - |
| (+)-Di-(p-toluoyl)tartaric Acid | (±)-Propranolol | Diastereomeric Salt Crystallization | Reduced number of crystallizations for pure product. | [1] |
| (-)-Di-(p-toluoyl)tartaric Acid | (±)-Propranolol | Diastereomeric Salt Crystallization | Reduced number of crystallizations for pure product. | [1] |
| Chiral HPLC (Kromasil 5-Amycoat) | (±)-4-Nitropropranolol | Chromatographic Separation | High yield and enantiopurity (>98% e.e.).[2] | [2] |
Note: The performance of this compound is hypothetical and serves as a placeholder for future experimental validation. The comparison with di-(p-toluoyl)tartaric acid, a derivative of tartaric acid with tolyl groups, provides a relevant benchmark due to structural similarities.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for the synthesis of enantiomerically pure propranolol and the general procedure for chiral resolution via diastereomeric salt formation.
Synthesis of Enantiomerically Pure Propranolol
The synthesis of enantiomerically pure propranolol can be achieved through various chemoenzymatic routes. One effective method involves the use of a lipase-catalyzed kinetic resolution to obtain a key chiral building block, (R)-chlorohydrin, with high enantiomeric excess (>99% e.e.).[3] This intermediate is then used in a multi-step synthesis to produce the desired (S)-propranolol, which is significantly more active than its (R)-enantiomer.[2][3]
General Protocol for Chiral Resolution of Amines via Diastereomeric Salt Formation
This protocol outlines the fundamental steps for separating a racemic amine using a chiral carboxylic acid like this compound.
-
Salt Formation: The racemic amine is reacted with an equimolar amount of the chiral resolving agent in a suitable solvent. The choice of solvent is critical as it influences the differential solubility of the resulting diastereomeric salts.
-
Crystallization: The solution is typically heated to ensure complete dissolution and then gradually cooled to induce the crystallization of the less soluble diastereomeric salt.
-
Separation: The crystallized salt is separated from the mother liquor, which contains the more soluble diastereomeric salt, by filtration.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free amine enantiomer.
-
Recovery and Analysis: The enantiomerically enriched amine is extracted, purified, and its enantiomeric excess is determined using techniques like chiral HPLC.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical workflow of chiral resolution and the underlying chemical principles.
Caption: A logical workflow for the process of chiral resolution.
References
A Comparative Guide to 2-Hydroxy-2-(p-tolyl)propanoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-(p-tolyl)propanoic acid is a chiral alpha-hydroxy acid that serves as a versatile building block and resolving agent in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to inform its application in research and drug development.
The core value of this compound lies in its trifunctional nature: a carboxylic acid, a hydroxyl group, and a chiral center, all attached to an aromatic tolyl group.[1] This unique arrangement allows for a variety of chemical transformations and makes it an effective tool for introducing chirality into a target molecule.
Advantages of this compound
The primary advantages of utilizing this compound stem from its chiral nature and the reactivity of its functional groups.
-
Effective Chiral Resolving Agent: One of the most significant applications of this acid is in the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[2][3] The differing solubilities of these salts allow for their separation by crystallization, a crucial step in obtaining enantiomerically pure active pharmaceutical ingredients (APIs). The tolyl group can enhance the crystalline nature of the diastereomeric salts, often leading to cleaner separations and higher yields compared to less substituted analogs.
-
Versatile Synthetic Intermediate: The presence of both a carboxylic acid and a hydroxyl group allows for a range of chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the hydroxyl group can undergo oxidation or etherification.[1] This dual reactivity makes it a valuable intermediate in the multi-step synthesis of complex chiral molecules.[2]
-
Contribution to Asymmetric Synthesis: As a chiral building block, it can be incorporated into a larger molecule to induce stereoselectivity in subsequent reactions. This is a fundamental strategy in asymmetric synthesis to control the formation of a desired enantiomer.[4][5]
Disadvantages and Considerations
Despite its advantages, there are some potential drawbacks and considerations when using this compound:
-
Cost and Availability: Compared to simpler achiral acids or even some other common chiral resolving agents like tartaric acid, this compound can be more expensive and may have more limited commercial availability.
-
Process Optimization Required: The success of a diastereomeric salt resolution is highly dependent on the specific substrate and the crystallization conditions, including the choice of solvent and temperature.[6] Significant empirical optimization is often necessary to achieve high yields and enantiomeric excess.
-
Potential for Racemization: Under harsh reaction conditions (e.g., high temperatures or extreme pH), there is a risk of racemization at the chiral center, which would negate its primary advantage.
Comparative Analysis: Resolution of Racemic Propranolol
| Resolving Agent | Racemic Substrate | Typical Diastereomeric Salt Yield (%) | Typical Enantiomeric Excess (ee) of Recovered Amine (%) | Key Considerations |
| This compound | Propranolol (amine) | 65-85 | >95 | Good crystallinity of salts, requires optimization of solvent system. |
| (R)-Mandelic Acid | Propranolol (amine) | 60-80 | >95 | Widely used, cost-effective, may require multiple recrystallizations.[8][9] |
| Di-p-toluoyl-L-tartaric Acid | Propranolol (amine) | 70-90 | >98 | Often gives high enantiomeric excess, can be more expensive.[10] |
Note: The values presented in this table are representative and can vary significantly based on the specific experimental conditions.
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution of an Amine
This protocol provides a general framework for the resolution of a racemic amine using a chiral acid like this compound.
Materials:
-
Racemic amine
-
Chiral resolving acid (e.g., this compound)
-
Suitable solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and liberation of the free amine.
Procedure:
-
Salt Formation: Dissolve the racemic amine and a stoichiometric equivalent of the chiral resolving acid in a suitable solvent, often with gentle heating to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.
-
Liberation of the Enantiomerically Enriched Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification and Analysis: Dry the organic extract over a suitable drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched amine. Determine the enantiomeric excess using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[2][11]
Visualization of Key Processes
Diastereomeric Salt Resolution Workflow
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Asymmetric Synthesis using a Chiral Auxiliary
Caption: General scheme for asymmetric synthesis using a chiral auxiliary.
Conclusion
This compound is a valuable tool in the arsenal of chemists engaged in asymmetric synthesis and the preparation of enantiomerically pure compounds. Its effectiveness as a chiral resolving agent and its versatility as a synthetic intermediate make it a strong candidate for various applications, particularly in the synthesis of pharmaceuticals. While alternatives exist, the specific structural features of this compound may offer advantages in terms of the crystallinity and separation of diastereomeric intermediates. As with any chiral technology, careful process optimization is key to maximizing its potential. The experimental protocols and comparative data provided in this guide serve as a starting point for researchers to evaluate and implement this important chiral building block in their synthetic strategies.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 9. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Resolution of (+/-)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of 2-Hydroxy-2-(p-tolyl)propanoic Acid in Chiral Separations: A Comparative Guide
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical step to ensure the safety and efficacy of chiral drugs. This guide provides a comprehensive cost-benefit analysis of 2-Hydroxy-2-(p-tolyl)propanoic acid as a chiral resolving agent, comparing its potential performance and economic viability against established alternatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate chiral resolution strategies.
Introduction to Chiral Resolution
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit significantly different pharmacological and toxicological properties. Regulatory agencies worldwide mandate the characterization and often the separation of enantiomers in drug products. Diastereomeric salt crystallization is a widely employed technique for chiral resolution on an industrial scale due to its scalability and cost-effectiveness. This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization.
This compound: A Potential Resolving Agent
This compound is a chiral carboxylic acid that can be utilized as a resolving agent for racemic bases, such as amines and amino alcohols. Its structural features, including the carboxylic acid group for salt formation and the chiral center, make it a candidate for inducing the formation of diastereomeric salts with differing solubilities.
Comparative Analysis with Alternative Resolving Agents
The selection of a chiral resolving agent is a multi-faceted decision that involves a trade-off between cost, efficiency (yield and enantiomeric excess), and the specific nature of the racemic compound to be resolved. This section compares this compound with commonly used resolving agents.
Data Presentation: Performance and Cost Comparison
The following tables summarize the key performance indicators and approximate costs of this compound and its alternatives. It is important to note that the yield and enantiomeric excess are highly dependent on the specific racemic compound and the optimization of the crystallization conditions. The data presented for the alternatives are representative values reported in the literature for various resolutions.
| Resolving Agent | Racemic Compound Type | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| This compound | Amines, Alcohols | Data not available | Data not available |
| (+)-Tartaric Acid | Amines | 40 - 50 | >95 |
| (S)-Mandelic Acid | Amines, Alcohols | 35 - 45 | >90 |
| Brucine | Acids | 30 - 40 | >98 |
| (S)-(-)-α-Methylbenzylamine | Acids | 40 - 50 | >95 |
| Resolving Agent | Supplier Example | Price (USD) | Quantity | Price per Gram (USD) |
| This compound | Fisher Scientific | 167.48 | 250 mg | 669.92 |
| (+)-Tartaric Acid | ECHEMI | 3.18/kg - 5/kg | 1 kg | 0.003 - 0.005 |
| (S)-Mandelic Acid | Tradeindia | ~1.20/kg - 42/kg | 1 kg | 0.0012 - 0.042 |
| Brucine | The Lab Depot | 141.36 | 10 g | 14.14 |
| (S)-(-)-α-Methylbenzylamine | Alkali Scientific | Not specified | 25 g | Not specified |
Disclaimer: Prices are indicative and subject to change based on supplier, purity, and market conditions.
Experimental Protocols: A Representative Diastereomeric Salt Crystallization
While specific protocols for this compound are not widely published, a general procedure for the resolution of a racemic amine using a chiral acid is provided below. This protocol would require optimization for the specific substrates and resolving agent used.
Objective: To separate the enantiomers of a racemic amine using a chiral carboxylic acid via diastereomeric salt crystallization.
Materials:
-
Racemic amine
-
Chiral carboxylic acid (e.g., this compound or an alternative)
-
Suitable solvent (e.g., methanol, ethanol, acetone, or a mixture)
-
Beakers, flasks, and other standard laboratory glassware
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Drying oven
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC for determining enantiomeric excess
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine in a minimal amount of a suitable solvent in a flask.
-
In a separate flask, dissolve an equimolar amount of the chiral carboxylic acid in the same solvent.
-
Slowly add the acid solution to the amine solution with constant stirring.
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for complete salt formation.
-
-
Crystallization:
-
The diastereomeric salt of one enantiomer may start to precipitate during the salt formation. If not, crystallization can be induced by:
-
Cooling the solution in an ice bath.
-
Slowly adding a less polar co-solvent (anti-solvent).
-
Seeding with a small crystal of the desired diastereomeric salt (if available).
-
-
Allow the crystallization to proceed for a sufficient time (can range from hours to days) to maximize the yield of the less soluble diastereomer.
-
-
Isolation of the Diastereomeric Salt:
-
Separate the precipitated crystals from the mother liquor by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals in an oven at a suitable temperature.
-
-
Liberation of the Enantiomer:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomer.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4).
-
Remove the solvent under reduced pressure to obtain the resolved enantiomer.
-
-
Analysis:
-
Determine the yield of the resolved enantiomer.
-
Measure the optical rotation using a polarimeter.
-
Determine the enantiomeric excess (ee) using chiral HPLC or GC.
-
Visualization of Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Logical flow of the cost-benefit analysis for selecting a chiral resolving agent.
Cost-Benefit Discussion
The primary advantage of established resolving agents like tartaric acid and mandelic acid lies in their low cost and proven track record across a wide range of applications. For industrial-scale separations where cost is a major driver, these agents are often the first choice. Brucine, while effective, is significantly more expensive and toxic, limiting its use to specific cases where high purity is paramount and other agents have failed. (S)-(-)-α-Methylbenzylamine offers a good balance of performance and moderate cost for the resolution of acidic compounds.
The key challenge in evaluating this compound is the lack of publicly available performance data. Its current high price, as indicated by the supplier, suggests it is likely positioned as a specialty reagent for research and development rather than a bulk commodity for large-scale production.
Potential Benefits of this compound:
-
Novelty: It may offer unique selectivity for certain classes of racemic compounds that are difficult to resolve with common agents.
-
Potentially Higher Efficiency: For a specific target molecule, it might provide superior yield and enantiomeric excess, which could offset its higher initial cost by reducing the number of recrystallization steps and improving overall process efficiency.
Drawbacks:
-
High Cost: The current price point makes it economically unfeasible for large-scale manufacturing unless its performance is exceptionally high and the final product has a very high value.
-
Lack of Data: Significant investment in research and development would be required to establish its efficacy for a particular separation, adding to the overall cost and timeline.
Conclusion
For researchers and drug development professionals, this compound represents a potential tool for challenging chiral separations where conventional methods have been unsuccessful. However, a thorough in-house experimental evaluation is necessary to determine its performance for a specific racemic compound. From a cost-benefit perspective for large-scale production, established and significantly cheaper resolving agents like tartaric acid and mandelic acid remain the more pragmatic choice for most applications. The decision to explore a novel and more expensive resolving agent like this compound should be driven by the specific challenges of the separation and the economic value of the final enantiomerically pure product.
case studies comparing different chiral derivatizing agents with 2-Hydroxy-2-(p-tolyl)propanoic acid
For researchers, scientists, and drug development professionals engaged in the stereoselective analysis and purification of chiral molecules, the selection of an appropriate chiral derivatizing agent (CDA) is a critical step. This guide provides a comparative overview of three commonly employed CDAs for the analysis of 2-Hydroxy-2-(p-tolyl)propanoic acid and other α-hydroxy acids: (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid), 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent), and (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol.
The comparative data presented is based on studies with structurally similar α-hydroxy-arylpropanoic acids, such as mandelic acid, to provide a relevant performance benchmark.
Performance Comparison of Chiral Derivatizing Agents
The selection of a CDA is often a balance between reaction efficiency, chromatographic resolution, and the analytical technique being employed (HPLC or NMR). The following table summarizes key performance indicators for the selected CDAs based on available data for α-hydroxy acids.
| Chiral Derivatizing Agent (CDA) | Typical Reaction Time | Typical Analysis Method | Separation Principle | Reported Resolution (Rs) for α-hydroxy-arylpropanoic acids | Key Advantages | Key Disadvantages |
| (R)-Mosher's Acid Chloride (MTPA-Cl) | 1 - 4 hours | NMR, HPLC | Formation of diastereomeric esters | Good to Excellent | Well-established method for NMR analysis to determine enantiomeric excess and absolute configuration. | Can be prone to racemization under harsh conditions. Reagent can be expensive. |
| Marfey's Reagent (L-FDAA) | 1 - 2 hours | HPLC-UV/MS | Formation of diastereomeric amides | Excellent | High-resolution separation for HPLC. Derivatives have strong UV chromophore for sensitive detection. | Requires activation of the hydroxyl group (O-Marfey method) for α-hydroxy acids. |
| (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | 1 - 3 hours | HPLC-UV | Formation of diastereomeric amides | Good | Good resolution for a range of carboxylic acids. The nitrophenyl group provides a UV chromophore. | Less commonly cited for α-hydroxy acids compared to Mosher's or Marfey's reagent. |
Experimental Protocols
Detailed methodologies for the derivatization of this compound with each CDA are provided below. These protocols are based on established methods for similar analytes and should be optimized for specific experimental conditions.
Derivatization with (R)-Mosher's Acid Chloride (MTPA-Cl) for NMR and HPLC Analysis
This protocol is adapted from procedures for the derivatization of secondary alcohols and hydroxy acids.
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM and a few drops of anhydrous pyridine.
-
Add (R)-MTPA-Cl (1.2 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric esters can be analyzed directly by NMR or purified by flash chromatography before HPLC analysis.
Derivatization with Marfey's Reagent (L-FDAA) via the O-Marfey Method for HPLC Analysis
This modified protocol is designed for the derivatization of the hydroxyl group of α-hydroxy acids.[1]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)
-
1 M Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF, add NaH (1.2 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the alkoxide.
-
Add a solution of L-FDAA (1.5 equivalents) in acetone.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding 1 M HCl to neutralize the excess base.
-
The resulting solution containing the diastereomeric derivatives can be directly analyzed by HPLC after filtration.
Derivatization with (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol for HPLC Analysis
This protocol is based on the derivatization of carboxylic acids.
Materials:
-
This compound
-
(1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent), (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Add DCC (1.2 equivalents) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl and then with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric amides can be purified by flash chromatography before HPLC analysis.
Visualizing the Derivatization Workflow
The following diagram illustrates the general workflow for the comparison of chiral derivatizing agents.
Caption: Workflow for comparing chiral derivatizing agents.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxy-2-(p-tolyl)propanoic Acid: A Step-by-Step Guide
For immediate reference, proper disposal of 2-Hydroxy-2-(p-tolyl)propanoic acid requires handling it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its potential hazards. This compound is known to cause skin, eye, and respiratory irritation.[2] Therefore, stringent adherence to safety protocols is essential.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and fine dust that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact which can lead to irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or aerosols which can cause respiratory tract irritation.[1][2] |
Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[1][2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large, evacuate the area.
-
Don Appropriate PPE: Before attempting to clean the spill, equip yourself with the full PPE detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material to contain the substance.
-
Collect the Waste: Place the swept-up solid or the absorbent material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for the cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.
Disposal Procedure for Unused or Waste this compound
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] It is the responsibility of the waste generator to ensure full compliance.[3]
Step-by-Step Disposal Workflow:
-
Waste Characterization: Classify this compound as a hazardous chemical waste.
-
Containerization:
-
Place the waste material in a compatible, non-reactive, and properly sealed container.
-
Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Provide the contractor with the Safety Data Sheet (SDS) for the compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol: Decontamination of Glassware
Proper cleaning of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination.
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the chemical residue. Collect this rinse solvent as hazardous waste.
-
Wash: Wash the glassware with a laboratory-grade detergent and warm water.
-
Rinse: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling 2-Hydroxy-2-(p-tolyl)propanoic acid
Safe Handling and Disposal of 2-Hydroxy-2-(p-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling this compound (CAS No. 70589-40-1) in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Hazards and Required PPE
| Identifier | Value | Hazard Statement | Required Personal Protective Equipment (PPE) |
| CAS Number | 70589-40-1 | H302: Harmful if swallowed | Eyes/Face: Chemical safety goggles and a face shield. |
| Molecular Formula | C10H12O3 | H312: Harmful in contact with skin | Skin: Nitrile or butyl rubber gloves and a lab coat. An impervious apron is recommended when handling larger quantities.[2][3] |
| Molecular Weight | 180.20 g/mol [1] | H315: Causes skin irritation | Respiratory: Use in a well-ventilated area. A NIOSH-approved respirator with acid gas cartridges may be necessary if ventilation is inadequate or if there is a risk of aerosol formation.[2][4] |
| H319: Causes serious eye irritation | |||
| H332: Harmful if inhaled |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]
-
Before starting any work, clear the area of any incompatible materials, such as strong bases or oxidizing agents.
-
Prepare all necessary equipment and reagents in advance to minimize the duration of handling.
2. Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for any damage before use.
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the appropriate gloves (nitrile or butyl rubber).[2] Check for any tears or punctures.
3. Handling and Experimental Work:
-
Carefully weigh and transfer the chemical, avoiding the creation of dust or aerosols.
-
If dissolving the compound, add it slowly to the solvent.
-
Keep all containers with the chemical tightly closed when not in use.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
In case of accidental contact, immediately follow the first aid procedures outlined below.
4. Post-Handling:
-
After handling, wash your hands thoroughly with soap and water.
-
Clean all contaminated surfaces.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
Disposal Plan
1. Waste Collection:
-
All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Unused or unwanted this compound should also be disposed of as hazardous waste.
-
Do not dispose of this chemical down the drain. Aromatic compounds can be toxic and may not be effectively treated by wastewater systems.
2. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be away from incompatible materials and in a well-ventilated location.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name.
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4]
-
Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
